1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(3-methylbutyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLXEBQNNMUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465387 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-58-0 | |
| Record name | 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a viable synthetic route for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a common scaffold in many pharmaceutical agents, and the boronic acid handle allows for versatile further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This document outlines a two-step synthetic pathway, including detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the N-alkylation of a readily available 4-halopyrazole, such as 4-iodopyrazole, with a suitable 3-methylbutyl electrophile. The subsequent step converts the 4-iodo substituent into the desired boronic acid functionality via a halogen-metal exchange followed by borylation.
Experimental Protocols
Step 1: Synthesis of 1-(3-methylbutyl)-4-iodo-1H-pyrazole
This procedure details the N-alkylation of 4-iodopyrazole with 1-bromo-3-methylbutane using potassium carbonate as the base in dimethylformamide (DMF).
Materials:
-
4-Iodopyrazole
-
1-Bromo-3-methylbutane (isopentyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-iodopyrazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1-bromo-3-methylbutane (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(3-methylbutyl)-4-iodo-1H-pyrazole.
Step 2: Synthesis of this compound
This protocol describes the conversion of 1-(3-methylbutyl)-4-iodo-1H-pyrazole to the target boronic acid via a Grignard exchange reaction followed by borylation with triisopropyl borate.
Materials:
-
1-(3-methylbutyl)-4-iodo-1H-pyrazole
-
Isopropylmagnesium chloride (i-PrMgCl), 2 M solution in THF
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(3-methylbutyl)-4-iodo-1H-pyrazole (1.0 eq.) in anhydrous THF and cool the solution to -10 to -15 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add isopropylmagnesium chloride (1.1 eq.) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 1 hour at this temperature to facilitate the halogen-metal exchange.
-
Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture, again keeping the temperature below -10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl, adjusting the pH to acidic (pH ~2-3).
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Representative Yield (%) |
| 1 | 4-Iodopyrazole, 1-Bromo-3-methylbutane | 1-(3-methylbutyl)-4-iodo-1H-pyrazole | ~90% |
| 2 | 1-(3-methylbutyl)-4-iodo-1H-pyrazole, i-PrMgCl, Triisopropyl borate | This compound | ~45% |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Anticipated ¹H NMR Signals (CDCl₃, δ ppm) |
| 1-(3-methylbutyl)-4-iodo-1H-pyrazole | C₈H₁₃IN₂ | 264.11 | Pale yellow oil or solid | 7.5-7.7 (s, 1H), 7.4-7.6 (s, 1H), 4.0-4.2 (t, 2H), 1.7-1.9 (m, 1H), 1.5-1.7 (q, 2H), 0.9-1.0 (d, 6H) |
| This compound | C₈H₁₅BN₂O₂ | 182.03 | White to off-white solid | 7.8-8.0 (s, 1H), 7.6-7.8 (s, 1H), 4.1-4.3 (t, 2H), 1.7-1.9 (m, 1H), 1.5-1.7 (q, 2H), 0.9-1.0 (d, 6H) |
Visualizations
The following diagrams illustrate the synthetic workflow for the preparation of this compound.
An In-depth Technical Guide to the Chemical Properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related N-alkyl pyrazole boronic acids to provide a thorough and well-rounded technical summary.
Core Chemical Properties
This compound is a white to off-white solid. Its core structure consists of a pyrazole ring N-substituted with an isopentyl (3-methylbutyl) group and functionalized with a boronic acid at the 4-position. This arrangement makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules through cross-coupling reactions.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BN₂O₂ | [1][2] |
| Molecular Weight | 182.03 g/mol | [1][2] |
| CAS Number | 847818-58-0 | [1][2] |
| Appearance | Solid | |
| Predicted Boiling Point | 342.1 ± 34.0 °C | |
| Predicted Density | 1.09 ± 0.1 g/cm³ | |
| Predicted pKa | 7.76 ± 0.10 | |
| Storage Temperature | 2-8°C |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis and Purification
The synthesis of this compound typically proceeds through a two-step process: the formation of a pinacol ester precursor followed by deprotection to the free boronic acid.
Synthesis of this compound, pinacol ester
A common and efficient method for the synthesis of the pinacol ester is the palladium-catalyzed cross-coupling reaction (Miyaura borylation) between 4-halo-1-(3-methylbutyl)-1H-pyrazole and bis(pinacolato)diboron.
Experimental Protocol: Miyaura Borylation
-
Reaction Setup: To a solution of 4-iodo-1-(3-methylbutyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as 1,4-dioxane or isopropanol, add bis(pinacolato)diboron (1.1 equivalents) and a base, typically potassium acetate (3 equivalents).[3]
-
Catalyst Addition: The reaction vessel is degassed and backfilled with an inert gas (e.g., nitrogen or argon). A palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents), is then added.[3]
-
Reaction Conditions: The reaction mixture is heated to 80-100°C and stirred for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pinacol ester.
Diagram 1: General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Deprotection to this compound
The pinacol ester is then hydrolyzed under acidic conditions to yield the final boronic acid.
Experimental Protocol: Pinacol Ester Deprotection
-
Reaction Setup: The pinacol ester is dissolved in a mixture of acetone or THF and an aqueous acid solution (e.g., 2 M HCl).
-
Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The organic solvent is removed under reduced pressure. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude boronic acid. Purification can be achieved by recrystallization or by forming a transient adduct with diethanolamine, which can be selectively precipitated and then decomposed to yield the pure boronic acid.[4]
Spectroscopic and Analytical Data
Table 2: Spectroscopic Data (Representative)
| Technique | Expected Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | δ (ppm): ~8.0-8.5 (s, 1H, pyrazole-H), ~7.5-8.0 (s, 1H, pyrazole-H), ~4.2-4.5 (t, 2H, N-CH₂), ~1.8-2.2 (m, 1H, CH), ~1.6-1.9 (q, 2H, CH₂), ~0.9-1.1 (d, 6H, 2xCH₃) |
| ¹³C NMR | δ (ppm): ~140-145 (pyrazole-C), ~130-135 (pyrazole-C), C-B bond often not observed, ~50-55 (N-CH₂), ~38-42 (CH₂), ~25-29 (CH), ~22-25 (2xCH₃) |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 183.1 |
| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (O-H stretch, broad), ~2960-2850 (C-H stretch), ~1600-1450 (C=C and C=N stretch of pyrazole ring), ~1350 (B-O stretch) |
Reactivity and Applications
The primary application of this compound in drug discovery and organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction allows for the formation of a carbon-carbon bond between the pyrazole ring and a variety of aryl or heteroaryl halides, providing a versatile route to highly functionalized molecules.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) in a solvent system, typically a mixture of 1,4-dioxane and water.[8][9]
-
Catalyst Addition: The mixture is degassed with an inert gas. A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a more advanced catalyst system like a palladacycle precatalyst (e.g., G2 XPhos Pd) is added.[8][10]
-
Reaction Conditions: The reaction is heated to 80-110°C for 4-12 hours.[10]
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[11][12] Boron-containing pyrazole compounds have been specifically investigated as inhibitors of Janus kinases (JAKs).[13] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in inflammation, immunity, and cell growth.[13] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[13]
Diagram 2: JAK-STAT Signaling Pathway Inhibition
Caption: Potential inhibition of the JAK-STAT signaling pathway by a pyrazole boronic acid.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[14] It is also harmful if swallowed.[14] Store in a cool, dry, and well-sealed container.
This guide provides a foundational understanding of the chemical properties and handling of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to perform their own analytical characterization to confirm the properties of their specific samples.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. 847818-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid (CAS 847818-58-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, in-depth technical data and specific experimental applications for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid are limited. This guide provides a comprehensive overview of its known properties and places it within the broader context of pyrazole boronic acids, a class of reagents widely used in medicinal chemistry and materials science. The experimental protocols and diagrams are representative of the compound's likely applications.
Introduction to this compound
This compound is a heterocyclic organic compound.[1] Like other pyrazole derivatives, it is of significant interest to researchers, particularly in the field of drug discovery, due to the prevalence of the pyrazole motif in a wide range of biologically active molecules.[2][3][4] The boronic acid functional group makes it a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[5]
Physicochemical Properties
Quantitative data for this specific compound is sparse, with most information being predicted or provided by chemical suppliers without extensive analytical validation.[6]
| Property | Value | Source |
| CAS Number | 847818-58-0 | |
| Molecular Formula | C8H15BN2O2 | |
| Molecular Weight | 182.03 g/mol | |
| Appearance | Solid | |
| Boiling Point | 342.1±34.0 °C (Predicted) | |
| Density | 1.09±0.1 g/cm3 (Predicted) | |
| pKa | 7.76±0.10 (Predicted) | |
| Storage Temperature | 2-8°C |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for pyrazole boronic acids is the Suzuki-Miyaura cross-coupling reaction.[5][7][8] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.[9][10] In this context, this compound would serve as the organoboron component, reacting with an organic halide or triflate in the presence of a palladium catalyst and a base.
Generalized Reaction Scheme
The diagram below illustrates the general workflow of a Suzuki-Miyaura coupling reaction, where the pyrazole boronic acid is coupled with an aryl halide.
Representative Experimental Protocol
While a specific protocol for this compound is not available in the searched literature, the following is a representative procedure for a Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl bromide, adapted from general methods.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Triphenylphosphine (PPh3) (0.08 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Role in Drug Discovery and Development
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3][4] Boronic acid-containing pyrazoles, such as the title compound, are valuable intermediates for the synthesis of novel drug candidates.[5][11] They allow for the modular assembly of complex molecules, enabling chemists to explore the structure-activity relationships of new chemical entities.
Currently, there is no specific information in the searched literature linking this compound to a particular biological target or signaling pathway. Its utility would be in the synthesis of libraries of compounds for high-throughput screening or in the targeted synthesis of a molecule designed to interact with a specific biological target.
The logical relationship for its use in a drug discovery program is outlined below.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 847818-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
A Comprehensive Guide to the Structure Elucidation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide details the theoretical framework and practical methodologies for the complete structure elucidation of the novel compound, 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Given the absence of published experimental data for this specific molecule, this guide synthesizes established analytical principles and data from analogous structures to present a robust, predictive workflow for its characterization.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a boronic acid moiety at the 4-position of the pyrazole ring creates a versatile intermediate, amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This makes this compound a compound of significant interest for the synthesis of novel pharmaceutical candidates. Accurate and unambiguous structure elucidation is the critical first step in the developmental pipeline, ensuring the identity and purity of the molecule. This guide provides a comprehensive roadmap for achieving this.
Proposed Synthesis Pathway
The synthesis of this compound can be conceptually approached in a two-step process involving the N-alkylation of a protected pyrazole, followed by a metal-halogen exchange and borylation.
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
A multi-technique approach is essential for the unambiguous structure determination of this compound. The logical flow of experiments ensures that each analysis builds upon the previous one, leading to a comprehensive and definitive structural assignment.
Caption: Logical workflow for structure elucidation.
Predicted Spectroscopic and Analytical Data
The following tables summarize the expected quantitative data from key analytical techniques. These predictions are based on the known structure of this compound and spectroscopic data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H-5 (pyrazole) |
| ~7.85 | s | 1H | H-3 (pyrazole) |
| ~4.15 | t, J=7.0 Hz | 2H | N-CH₂- |
| ~1.70 | m | 2H | -CH₂-CH(CH₃)₂ |
| ~1.60 | m | 1H | -CH(CH₃)₂ |
| ~0.90 | d, J=6.5 Hz | 6H | -CH(CH₃)₂ |
| ~8.00 (broad) | s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-5 (pyrazole) |
| ~138.0 | C-3 (pyrazole) |
| ~85.0 (broad) | C-4 (pyrazole, C-B) |
| ~52.0 | N-CH₂- |
| ~38.0 | -CH₂-CH(CH₃)₂ |
| ~25.0 | -CH(CH₃)₂ |
| ~22.0 | -CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight and fragmentation pattern, confirming the elemental composition via high-resolution mass spectrometry (HRMS). Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z (amu) | Ion Species | Description |
| 183.13 | [M+H]⁺ | Protonated molecular ion. |
| 205.11 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 165.12 | [M+H-H₂O]⁺ | Loss of water from the boronic acid moiety. |
| 147.11 | [M+H-2H₂O]⁺ | Further loss of water. |
| 113.08 | [M+H - C₅H₁₀]⁺ | Cleavage of the 3-methylbutyl side chain. |
| 57.07 | [C₄H₉]⁺ | Fragment corresponding to the isobutyl cation from the side chain. |
Note: The exact m/z values are calculated based on the empirical formula C₈H₁₅BN₂O₂.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Analysis Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Acquire data in centroid mode. Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition, comparing it to the theoretical formula C₈H₁₆BN₂O₂⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify characteristic absorption bands. Key expected vibrations include: a broad O-H stretch (~3200-3400 cm⁻¹) for the boronic acid, C-H stretches (~2850-2960 cm⁻¹), C=N and C=C stretches of the pyrazole ring (~1500-1600 cm⁻¹), and a B-O stretch (~1350 cm⁻¹).
Elemental Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, purified sample into a tin capsule.
-
Analysis: Combust the sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.
-
Data Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values calculated from the empirical formula C₈H₁₅BN₂O₂.
-
Theoretical %C: 52.79
-
Theoretical %H: 8.31
-
Theoretical %N: 15.39
-
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By following the proposed workflow—from synthesis confirmation by mass spectrometry to detailed connectivity mapping by NMR, functional group identification by FTIR, and empirical formula validation by elemental analysis—researchers can achieve an unambiguous and confident characterization of this valuable synthetic intermediate. The predictive data provided in this guide serves as a benchmark for the successful identification and verification of the target compound, paving the way for its application in drug discovery and development.
An In-depth Technical Guide to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
This technical guide provides comprehensive information on the molecular properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a key building block for researchers and scientists in drug development and organic synthesis. Due to the specificity of this compound, detailed experimental protocols are presented through representative examples for the synthesis of analogous 1-alkyl-1H-pyrazole-4-boronic acids and their application in Suzuki-Miyaura cross-coupling reactions.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₅BN₂O₂ | [1][2] |
| Molecular Weight | 182.03 g/mol | [1] |
| CAS Number | 847818-58-0 | [1] |
Synthetic Protocols
Representative Synthesis of a 1-Alkyl-1H-pyrazole-4-boronic Acid Pinacol Ester
This protocol is a generalized representation based on methods for similar compounds.
Materials:
-
1-Alkyl-4-bromopyrazole
-
n-Butyllithium (or another suitable organolithium reagent)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Water
-
Aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1-alkyl-4-bromopyrazole in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the cooled solution, maintaining the low temperature. The reaction is monitored for the completion of the lithium-halogen exchange.
-
To the resulting solution, add triisopropyl borate dropwise, again maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by the addition of an aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
For conversion to the pinacol ester, the crude boronic acid is dissolved in a suitable solvent, and pinacol is added. The mixture is stirred, often with the use of a drying agent like molecular sieves, to drive the esterification.
-
The final product, the 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester, is purified by column chromatography or recrystallization.
Applications in Suzuki-Miyaura Cross-Coupling
Pyrazole-4-boronic acids and their esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[3]
Representative Protocol for Suzuki-Miyaura Coupling of a Pyrazole Derivative
This protocol outlines a general procedure for the coupling of a pyrazole derivative with an aryl halide.
Materials:
-
1-Alkyl-1H-pyrazole-4-boronic acid or its pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Base (e.g., Na₂CO₃, K₃PO₄)[5]
-
Solvent system (e.g., 1,4-dioxane/water)[5]
Procedure:
-
To a reaction vessel, add the pyrazole boronic acid derivative (1.1 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2.0-2.5 equivalents).[5]
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5]
-
Degas the reaction mixture by bubbling argon or nitrogen through it for several minutes.
-
Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir for the required time (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to yield the desired coupled product.
Reaction Pathway Visualization
The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application for pyrazole boronic acids.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Rising Profile of Pyrazole Boronic Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of the pharmacologically privileged pyrazole scaffold with the versatile boronic acid functional group has given rise to a class of molecules with significant potential in medicinal chemistry. Pyrazole boronic acids and their derivatives are emerging as critical building blocks and promising therapeutic agents in their own right. Their unique electronic properties and ability to engage in specific biological interactions have positioned them as valuable tools in the development of novel therapies for a range of diseases, from cancer and inflammation to infectious diseases. This technical guide provides an in-depth exploration of the applications of pyrazole boronic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and the experimental methodologies used to evaluate them.
Core Applications and Therapeutic Potential
Pyrazole boronic acids possess a dual functionality that makes them particularly attractive for drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, contributing to metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1][2] The boronic acid moiety, often protected as a pinacol ester, is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.[1][2][3]
The primary therapeutic areas where pyrazole boronic acids and their derivatives have shown significant promise include:
-
Oncology: As potent enzyme inhibitors, particularly of kinases, these compounds are being investigated for their potential to disrupt cancer cell signaling pathways.
-
Inflammation and Autoimmune Diseases: By targeting key inflammatory mediators, such as Janus kinases (JAKs), pyrazole boronic acids offer a promising avenue for the development of new anti-inflammatory drugs.[4]
-
Infectious Diseases: The antibacterial properties of pyrazole-containing compounds are being explored to combat the growing threat of antibiotic resistance.[5]
Data Presentation: A Quantitative Overview of Biological Activity
The following tables summarize the in vitro biological activity of representative pyrazole boronic acid derivatives and related pyrazole compounds across various therapeutic targets.
| Compound Class | Target | Specific Compound Example | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Pyrazole Derivatives | JAK1 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 3.4 | In vitro protein kinase inhibition assay | [2][6] |
| JAK2 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 2.2 | In vitro protein kinase inhibition assay | [2][6] | |
| JAK3 | Compound 3f (4-amino-(1H)-pyrazole derivative) | 3.5 | In vitro protein kinase inhibition assay | [2][6] | |
| Pyrazole-based Inhibitors | Akt1 | Compound 2 | 1.3 | Kinase Assay | [5] |
| Aurora A Kinase | Compound 6 | 160 | Kinase Assay | [5] | |
| Bcr-Abl Kinase | Compound 10 | 14.2 | Kinase Assay | [5] |
| Compound Class | Cancer Cell Line | Specific Compound Example | IC50 (µM) | Assay | Reference |
| Pyrazole-based chalcone | MCF-7 (Breast) | Compound 5o | 2.13 | MTT Assay | [7] |
| SiHa (Cervical) | Compound 5o | 4.34 | MTT Assay | [7] | |
| PC-3 (Prostate) | Compound 5o | 4.46 | MTT Assay | [7] | |
| Pyrazole Derivatives | HCT116 (Colon) | Compound 6 | 0.39 | Cell Proliferation Assay | [5] |
| MCF-7 (Breast) | Compound 6 | 0.46 | Cell Proliferation Assay | [5] | |
| Pyrazole-based lamellarin O analogues | HCT116 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] |
| HT29 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] | |
| SW480 (Colon) | Varies | Low micromolar range | Cytotoxicity Assay | [8] |
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-amino functionalized pyrazoles | Staphylococcus genus (MDR) | 32-64 | [5] |
| Mycobacterium tuberculosis | Moderate Activity | [5] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of pyrazole boronic acids.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazole boronic acids.
Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester[2][9]
This protocol describes a common method for the synthesis of a pyrazole boronic acid pinacol ester, a versatile intermediate.
Materials:
-
1-Boc-4-iodopyrazole
-
Bis(pinacolato)diboron (B2Pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Petroleum ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-iodopyrazole (1 equivalent), bis(pinacolato)diboron (1.5 equivalents), Pd(dppf)Cl2 (0.03 equivalents), and potassium acetate (3 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Deprotection: Dissolve the purified Boc-protected pyrazole boronic acid pinacol ester in a suitable solvent (e.g., dichloromethane). Add an acid (e.g., trifluoroacetic acid) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture, extract the product, and purify by recrystallization or column chromatography to yield the final pyrazole-4-boronic acid pinacol ester.
In Vitro JAK2 Kinase Inhibition Assay[8][10][11]
This protocol outlines a general procedure for determining the inhibitory activity of a compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Reaction Setup: Add the diluted compounds to the wells of the 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution of the JAK2 enzyme and the kinase substrate in the assay buffer. Add this mixture to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for JAK2.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
MTT Assay for Cell Viability[12][13][14][15][16]
This protocol describes the MTT assay, a colorimetric method to assess the effect of a compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Determination of Minimum Inhibitory Concentration (MIC)[1][7][17][18][19]
This protocol details the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37 °C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve the final desired inoculum concentration (approximately 5 x 10^5 CFU/mL).
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion
Pyrazole boronic acids represent a promising and versatile class of compounds in medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, has led to their investigation in numerous therapeutic areas. The data and protocols presented in this guide highlight the significant potential of these molecules. As our understanding of their structure-activity relationships and mechanisms of action deepens, we can anticipate the development of novel and effective pyrazole boronic acid-based drugs to address unmet medical needs. The continued exploration of this chemical space is a vibrant and exciting frontier in the quest for new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 4. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Spectroscopic and Synthetic Overview of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally related molecules. Detailed experimental protocols for a proposed synthesis are provided, along with a workflow diagram for clarity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a foundational understanding of this compound's properties and synthesis.
Introduction
This compound is a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. Pyrazole-containing molecules are known to exhibit a wide range of biological activities, and boronic acids are versatile intermediates, notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This guide addresses the current lack of available spectroscopic data for this specific molecule by providing predicted data and a detailed synthetic methodology.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the pyrazole ring, the 3-methylbutyl group, and the boronic acid functional group found in analogous compounds.[3][4][5][6][7]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | s | 1H | H-5 (pyrazole ring) |
| ~7.7 - 7.9 | s | 1H | H-3 (pyrazole ring) |
| ~4.1 - 4.3 | t | 2H | -N-CH₂ -CH₂- |
| ~1.7 - 1.9 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.6 - 1.8 | q | 2H | -N-CH₂-CH₂ - |
| ~0.9 - 1.0 | d | 6H | -CH(CH₃ )₂ |
| ~4.5 - 6.0 (broad) | br s | 2H | B(OH )₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C-5 (pyrazole ring) |
| ~135 - 140 | C-3 (pyrazole ring) |
| ~105 - 110 | C-4 (pyrazole ring, C-B) |
| ~50 - 55 | -N-CH₂ -CH₂- |
| ~38 - 42 | -N-CH₂-CH₂ - |
| ~25 - 28 | -CH₂-CH (CH₃)₂ |
| ~22 - 24 | -CH(CH₃ )₂ |
Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 182.13 | [M]⁺ (Calculated for C₈H₁₅BN₂O₂) |
| 164.12 | [M - H₂O]⁺ |
| 125.09 | [M - C₄H₉]⁺ (Loss of isobutyl group) |
| 95.06 | [C₄H₅N₂B(OH)₂]⁺ (Pyrazole boronic acid fragment) |
Fragmentation patterns are predictive and can be influenced by the ionization method.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad | O-H stretch (boronic acid, H-bonded) |
| ~3150 - 3100 | Weak | C-H stretch (aromatic, pyrazole) |
| ~2960 - 2870 | Medium | C-H stretch (aliphatic, 3-methylbutyl) |
| ~1600 - 1500 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1380 - 1320 | Strong | B-O stretch |
| ~1100 - 1000 | Strong | B-C stretch |
Proposed Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the N-alkylation of a suitable pyrazole-4-boronic acid precursor.[8][9][10] The following protocol outlines this synthetic approach.
Synthesis of this compound Pinacol Ester
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equivalent)[11]
-
1-Bromo-3-methylbutane (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-3-methylbutane to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Hydrolysis to this compound
Materials:
-
1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equivalent)
-
Aqueous Hydrochloric Acid (e.g., 2M HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the pinacol ester in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Add an aqueous solution of a strong acid (e.g., 2M HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours or until deprotection is complete (monitored by TLC or LC-MS).
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by recrystallization if necessary.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the target compound.
Caption: Proposed synthesis of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound by presenting predicted spectroscopic data and a detailed synthetic protocol. While experimental data for this specific molecule is not currently available, the information herein, derived from analogous structures and established synthetic methodologies, offers a valuable starting point for researchers. The provided synthetic route is robust and relies on well-established chemical transformations, suggesting a high likelihood of success. This guide is intended to facilitate further research and application of this and related compounds in the fields of organic synthesis and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 4. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, focusing on its solubility and stability. Understanding these parameters is critical for the effective application of this compound in drug discovery and development, from initial screening and formulation to ensuring long-term viability. This document outlines standard experimental protocols for determining these characteristics and presents available data for related compounds to serve as a predictive framework.
Introduction to this compound
This compound is a heterocyclic boronic acid derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The boronic acid functional group makes it a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and also allows for potential covalent interactions with biological targets. The 3-methylbutyl (isopentyl) substituent modulates the lipophilicity of the molecule, which can significantly influence its solubility, cell permeability, and pharmacokinetic properties.
Chemical Structure:
-
IUPAC Name: (1-(3-methylbutyl)-1H-pyrazol-4-yl)boronic acid
-
CAS Number: 847818-58-0
-
Molecular Formula: C₈H₁₅BN₂O₂
-
Molecular Weight: 182.03 g/mol
Solubility Profile
Boronic acids can exhibit amphiprotic behavior, and their solubility is often pH-dependent. The solubility of boronic acids can be enhanced by the addition of polyols like mannitol, which form more soluble boronate esters.
Predicted Solubility Characteristics:
-
Aqueous Solubility: Likely to be low, a common characteristic of many aryl and heterocyclic boronic acids. The isopentyl group will further decrease water solubility compared to the parent 1H-pyrazole-4-boronic acid.
-
Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol. The pinacol ester of the parent 1H-pyrazole-4-boronic acid is reported to be soluble in DMSO, ethyl acetate, and methanol, but insoluble in water.[1][2]
Quantitative Solubility Data for a Structurally Related Compound (Phenylboronic Acid)
To provide a quantitative perspective, the following table summarizes the solubility of phenylboronic acid in various organic solvents. This data can serve as a useful, albeit approximate, guide for selecting solvent systems for this compound.
| Solvent | Solubility (mole fraction at 25°C) |
| Chloroform | ~0.08 |
| 3-Pentanone | ~0.25 |
| Acetone | ~0.30 |
| Dipropyl ether | ~0.22 |
| Methylcyclohexane | <0.001 |
Data extrapolated from Leszczyński et al., J. Solut. Chem. (2020). Note: This data is for phenylboronic acid and should be used as an estimation only.
Stability Profile
The chemical stability of a drug candidate is paramount for its development, influencing its shelf-life, formulation, and potential degradation pathways. Boronic acids are known to be susceptible to several degradation pathways, primarily protodeboronation and oxidative degradation. Their stability is often influenced by pH, temperature, light, and the presence of oxidizing agents. Boronate esters, such as those formed with pinacol, are generally more stable than the corresponding boronic acids.
Key Stability Considerations for Boronic Acids:
-
Protodeboronation: This is a primary degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by both acidic and basic conditions.
-
Oxidative Degradation: Boronic acids can be oxidized, particularly in biological systems or in the presence of reactive oxygen species.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that is favored in non-aqueous environments.
Experimental Protocols
Detailed and standardized experimental protocols are essential for accurately determining the solubility and stability of this compound.
4.1. Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Methodology:
-
An excess amount of solid this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, various organic solvents).
-
The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
The suspension is filtered through a suitable membrane filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
-
Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
4.2. Stability Testing (Stress Testing)
Stress testing is performed to understand the intrinsic stability of the molecule and to identify potential degradation products.
-
Methodology:
-
Solutions of this compound are prepared in various media to assess hydrolytic stability (e.g., acidic, neutral, and basic aqueous solutions).
-
The solid compound and its solutions are exposed to a range of stress conditions as per ICH guidelines:
-
Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stress: High relative humidity (e.g., 75% RH).
-
Photolytic Stress: Exposure to light (UV and visible).
-
Oxidative Stress: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
-
Samples are withdrawn at specified time points (e.g., 0, 6, 12, 24 hours, and longer for long-term stability).
-
The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
-
Workflow Diagram:
Caption: Workflow for Stability Stress Testing.
4.3. Recommended HPLC Method for Analysis
A validated stability-indicating RP-HPLC method is crucial for both solubility and stability studies. While a specific method for this compound needs to be developed and validated, the following conditions can serve as a starting point, based on methods for related pyrazole and boronic acid compounds.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
Method development and validation according to ICH guidelines are mandatory for reliable results.
Conclusion
While specific experimental data for this compound remains to be published, this guide provides a robust framework for its characterization. The solubility is predicted to be low in aqueous media but higher in polar organic solvents. The stability will likely be influenced by pH and oxidative conditions, a common trait for boronic acids. The provided experimental protocols for solubility and stability testing, along with a starting point for an analytical HPLC method, offer a clear path for researchers and drug development professionals to generate the necessary data for advancing this compound in their research and development pipelines.
References
An In-depth Technical Guide to the Safe Handling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives. Boronic acids are a versatile class of compounds widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1][2][3] Their relative stability to air and moisture compared to other organometallic reagents makes them valuable tools in drug discovery and development.[1] However, like all chemical reagents, they require careful handling to ensure laboratory safety.[1][4]
Physicochemical and Hazard Data
Proper handling of any chemical begins with a thorough understanding of its physical and chemical properties, as well as its potential hazards. The following tables summarize the available data for this compound and its commonly used pinacol ester derivative.
Table 1: Physicochemical Properties
| Property | This compound | This compound, pinacol ester |
| CAS Number | 847818-58-0 | 777063-41-9 |
| Molecular Formula | C8H15BN2O2 | C14H25BN2O2 |
| Molecular Weight | 182.03 g/mol | 264.17 g/mol |
| Appearance | Solid[5] | Solid |
| Boiling Point | 342.1±34.0 °C (Predicted)[5] | Data not available |
| Density | 1.09±0.1 g/cm3 (Predicted)[5] | Data not available |
| pKa | 7.76±0.10 (Predicted)[5] | Data not available |
| Storage Temperature | 2-8°C[5] | Data not available |
Table 2: Hazard Identification and Classification
| Hazard Information | This compound | This compound, pinacol ester |
| GHS Pictograms | Data not available | GHS07 (Exclamation Mark) |
| Signal Word | Data not available | Warning |
| Hazard Statements | Data not available | H302 (Harmful if swallowed) |
| Hazard Classifications | Data not available | Acute Toxicity, Oral (Category 4) |
| General Boronic Acid Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][6][7][8] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][6][7][8] |
Safe Handling and Personal Protective Equipment (PPE)
While many boronic acids are considered less hazardous than other organometallic reagents, they still require careful handling in a controlled laboratory environment.[1] The following workflow outlines the key steps for safely handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. labinsights.nl [labinsights.nl]
- 3. boronmolecular.com [boronmolecular.com]
- 4. benchchem.com [benchchem.com]
- 5. 847818-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
A Technical Guide to Substituted Pyrazole-4-Boronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of substituted pyrazole-4-boronic acids, focusing on their synthesis, characterization, and application as pivotal building blocks in the development of targeted therapeutics, particularly kinase inhibitors.
Introduction
Substituted pyrazoles are a cornerstone of medicinal chemistry, recognized as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[1] The introduction of a boronic acid or a corresponding boronate ester moiety at the 4-position of the pyrazole ring provides a versatile functional handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][3] This synthetic strategy has been instrumental in the development of numerous kinase inhibitors, including approved drugs and clinical candidates targeting key signaling pathways implicated in cancer and inflammatory diseases.[4][5] This guide will delve into the synthesis of these valuable reagents, their application in the preparation of potent kinase inhibitors, and the structure-activity relationships (SAR) that govern their efficacy.
Synthesis of Substituted Pyrazole-4-Boronic Acids and Their Pinacol Esters
The synthesis of pyrazole-4-boronic acids and their more stable pinacol esters typically begins with a pre-functionalized pyrazole ring. A common and effective method involves the reaction of a 4-halopyrazole with a boron source.
General Experimental Protocol: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester from 1-Boc-4-halopyrazole
A widely used procedure involves a palladium-catalyzed borylation of a protected 4-halopyrazole.[6]
Step 1: Borylation of 1-Boc-4-halopyrazole
-
To a solution of 1-Boc-4-halopyrazole (e.g., 1-Boc-4-iodopyrazole or 1-Boc-4-bromopyrazole) in a suitable solvent (e.g., dioxane, toluene), add pinacol diboron (B₂pin₂).[6]
-
Add a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a weak base, for instance, potassium acetate (KOAc) or potassium carbonate (K₂CO₃).[6][7]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Step 2: Deprotection
-
Heat the purified 1-Boc-4-pyrazole pinacol borate to a molten state (typically between 140-180 °C) until no further gas evolution is observed.[6]
-
Cool the residue to room temperature.
-
Add petroleum ether and stir to form a slurry.
-
Filter the solid and dry under vacuum to obtain the pure pyrazole-4-boronic acid pinacol ester.[6]
Application in the Synthesis of Kinase Inhibitors
Substituted pyrazole-4-boronic acids are invaluable precursors for synthesizing a variety of kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction allows for the efficient formation of a C-C bond between the pyrazole-4-yl moiety and an aryl or heteroaryl halide, a common structural motif in many kinase inhibitors.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a pyrazole-4-boronic acid pinacol ester with an aryl or heteroaryl halide.[7][8]
-
In a reaction vessel, combine the substituted pyrazole-4-boronic acid pinacol ester (1.0-1.5 equivalents) and the aryl/heteroaryl halide (1.0 equivalent).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, and a base, typically an aqueous solution of Na₂CO₃ or K₃PO₄.[7][8][9]
-
Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.[7][8]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to a temperature ranging from 60 to 100 °C and stir for several hours (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[7][8]
-
After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.
Quantitative Data and Structure-Activity Relationships (SAR)
The versatility of the pyrazole-4-boronic acid scaffold allows for systematic modifications to explore the SAR of the final kinase inhibitors. The following tables summarize key quantitative data for the synthesis and biological activity of selected pyrazole-based inhibitors.
Table 1: Synthesis of Substituted Pyrazoles via Suzuki-Miyaura Coupling
| Pyrazole Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [7] |
| 4-Iodo-1H-pyrazole | 1-Boc-piperidine-4-boronic acid pinacol ester | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 80 | 75 | [10] |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 5-Bromo-2-chloro-3-fluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 88 | [11] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 92 | [9] |
| 3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 | [12] |
Table 2: Biological Activity of Pyrazole-Based Kinase Inhibitors
| Target Kinase | Pyrazole-based Inhibitor | IC₅₀ (nM) | Cell Line | Reference |
| c-Met/ALK | Crizotinib | c-Met: 8, ALK: 20 | Various | [4] |
| MEK1/2 | Trametinib | MEK1: 0.92, MEK2: 1.8 | A375 | [13] |
| p38 MAP Kinase | SC-806 | 13 | U937 | [14] |
| JAK1/2 | Ruxolitinib | JAK1: 3.3, JAK2: 2.8 | Ba/F3-EpoR | [5] |
Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Substituted pyrazole-4-boronic acids are key precursors for inhibitors targeting critical signaling pathways in cancer and inflammation.
The c-Met/ALK Signaling Pathway
Crizotinib, synthesized using a pyrazole boronic acid derivative, is a potent inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[4][15] These receptor tyrosine kinases, when aberrantly activated, drive cell proliferation, survival, and metastasis in various cancers.
The MAPK/ERK Signaling Pathway
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are downstream kinases in the MAPK/ERK pathway.[13] While not directly synthesized from a pyrazole-4-boronic acid, its synthesis involves a boronato-pinacol precursor, highlighting the utility of boronic acid chemistry in targeting this pathway.[16]
Spectroscopic Data
The characterization of substituted pyrazole-4-boronic acids and their esters is crucial for confirming their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.
Table 3: NMR Data for Selected Pyrazole-4-Boronic Acid Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1H-Pyrazole-4-boronic acid | 7.91 (s, 2H), 5.78 (br s, 1H) | Not readily available | [17] |
| 1-Boc-pyrazole-4-boronic acid pinacol ester | 8.39 (s, 1H), 7.93 (s, 1H), 1.65 (s, 9H), 1.33 (s, 12H) | Not readily available | [18] |
| 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester | 7.00-7.50 (m, 1H), 3.80 (s, 3H), 2.30 (s, 3H), 1.30 (s, 12H) | Not readily available | [19] |
Note: ¹³C NMR data for many pyrazole boronic acids are not consistently reported in the literature. A comprehensive study reported ¹³C NMR data for various N-H pyrazoles, which can serve as a reference for predicting chemical shifts.[20]
Conclusion
Substituted pyrazole-4-boronic acids and their corresponding pinacol esters are highly valuable and versatile building blocks in modern drug discovery. Their utility in Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of a diverse range of complex molecules, particularly potent and selective kinase inhibitors. The ability to readily introduce a variety of substituents onto the pyrazole ring allows for fine-tuning of the pharmacological properties of the final compounds. This guide has provided an overview of the synthesis, application, and characterization of these important intermediates, highlighting their critical role in the development of targeted therapies for cancer and other diseases. The continued exploration of novel substituted pyrazole-4-boronic acids will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN105294657A - Preparation method of crizotinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]
- 18. 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) 1H NMR spectrum [chemicalbook.com]
- 19. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR [m.chemicalbook.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Mechanism of Action of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid are not publicly available. This guide, therefore, provides a comprehensive overview based on the well-documented activities of its core chemical moieties: the pyrazole ring and the boronic acid functional group. The proposed mechanism of action, experimental data, and protocols are presented as a hypothetical framework to guide future research into this and similar compounds.
Introduction: The Promise of Pyrazole Boronic Acid Derivatives
The convergence of a pyrazole scaffold and a boronic acid functional group in a single molecule, such as this compound, presents a compelling starting point for drug discovery. The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to form key interactions with biological targets.[1][2] Boronic acids are recognized for their unique ability to form reversible covalent bonds with active site serine, threonine, or lysine residues in enzymes, leading to potent and specific inhibition. This guide explores the potential therapeutic avenues of this compound by dissecting the established roles of its constituent parts.
The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in the design of a wide array of therapeutic agents due to its favorable physicochemical properties.[3] Pyrazole-containing drugs have demonstrated success across various therapeutic areas, acting as inhibitors of enzymes such as kinases and as modulators of receptors.[2] The substitutable positions on the pyrazole ring allow for fine-tuning of the molecule's steric and electronic properties to achieve desired potency and selectivity.
Boronic Acids: Versatile Enzyme Inhibitors
Boronic acids and their derivatives are a class of compounds with significant applications in medicinal chemistry, most notably as enzyme inhibitors.[4] Their mechanism of action often involves the boron atom acting as a Lewis acid to accept a pair of electrons from a nucleophilic amino acid residue in the enzyme's active site.[4] This interaction can lead to the formation of a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity. At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, a property that can be exploited in drug design.[4]
Hypothetical Mechanism of Action: Kinase Inhibition
Given the prevalence of the pyrazole scaffold in known kinase inhibitors, a plausible, yet hypothetical, mechanism of action for this compound is the inhibition of a protein kinase.[2] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
In this proposed mechanism, the pyrazole core of the molecule could anchor the compound within the ATP-binding pocket of a target kinase through hydrogen bonding and hydrophobic interactions. The 3-methylbutyl group would likely contribute to these hydrophobic interactions, enhancing binding affinity. The boronic acid moiety could then form a reversible covalent bond with a key nucleophilic residue in or near the active site, leading to potent inhibition of the kinase's phosphoryl transfer activity.
Proposed Signaling Pathway: Inhibition of the MAPK/ERK Pathway
To illustrate this hypothetical mechanism, we will consider the well-characterized MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. In this scenario, this compound is proposed to be an inhibitor of MEK1/2, a key kinase in this cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound targeting MEK1/2.
Quantitative Data (Hypothetical)
To assess the potency and selectivity of a novel kinase inhibitor, it would be screened against a panel of kinases. The following table presents hypothetical IC50 values for this compound, illustrating a profile of a potent and selective MEK1/2 inhibitor.
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 15 | Luminescence-based |
| MEK2 | 25 | Luminescence-based |
| ERK1 | > 10,000 | Radiometric |
| RAF1 | 8,500 | FRET |
| PI3Kα | > 10,000 | ELISA |
| AKT1 | > 10,000 | LanthaScreen |
Experimental Protocols
A crucial step in characterizing a potential enzyme inhibitor is a robust and reproducible experimental protocol. The following is a detailed methodology for a luminescence-based kinase assay, a common method for determining kinase activity and inhibitor potency.
Luminescence-Based MEK1 Kinase Assay
Objective: To determine the IC50 value of this compound against MEK1 kinase.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (test compound)
-
DMSO (vehicle control)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the test compound dilution or DMSO (for control wells) to the appropriate wells.
-
Add 2.5 µL of a mixture of the MEK1 enzyme and ERK2 substrate in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution in kinase buffer to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect Kinase Activity:
-
Add 5 µL of the luminescent kinase assay reagent (which depletes remaining ATP) to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the detection reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
The amount of ADP generated is proportional to the kinase activity and the light output.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, its chemical structure suggests significant potential as a therapeutic agent, plausibly as an enzyme inhibitor. The hypothetical framework presented in this guide, centered on kinase inhibition, offers a logical and evidence-based starting point for future investigation.
Further research should focus on screening this compound against a broad panel of kinases and other enzyme classes to identify its primary molecular target(s). Subsequent studies would involve detailed kinetic analysis to determine the mode of inhibition, co-crystallization to understand the binding interactions at an atomic level, and cell-based assays to confirm its activity in a biological context. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and other novel pyrazole boronic acid derivatives.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Pyrazole-containing molecules are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive compounds.[2][3][4] This document provides a detailed protocol and application notes for the Suzuki coupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid with various aryl and heteroaryl halides. The protocols and data presented are compiled from established literature on pyrazole Suzuki couplings and are intended to serve as a comprehensive guide for researchers. While specific data for the 1-(3-methylbutyl) substituent is limited, the provided conditions are based on analogous N-alkylated pyrazole systems and are expected to be highly applicable.
Chemical Structure
-
Compound Name: this compound, pinacol ester
-
CAS Number: 777063-41-9[5]
-
Molecular Formula: C14H25BN2O2[5]
-
Molecular Weight: 264.17 g/mol [5]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound or its pinacol ester) with an organic halide or triflate.[6]
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Suzuki Coupling Protocols for Pyrazole Derivatives
The following tables summarize various catalytic systems and reaction conditions reported in the literature for the Suzuki coupling of N-substituted pyrazole-4-boronic acids or related pyrazole halides. These conditions can be adapted for this compound.
Table 1: Suzuki Coupling of 4-Iodo/Bromo-Pyrazoles with Aryl Boronic Acids
| Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 (5) | Na2CO3 (2.5) | 1,4-Dioxane/H2O (4:1) | 90 | 6 | Good | [7] |
| Pd(PPh3)4 (2) | Cs2CO3 (2.5) | DME/H2O | 90 (Microwave) | 0.08-0.2 | High | [2] |
| Ruphos-Pd G2 | - | - | - | < 3 min | Good to Excellent | |
| XPhos Pd G2 | - | - | - | - | - | [8] |
| P1 (XPhos precatalyst) (6-7) | K3PO4 (2.0) | Dioxane/H2O (4:1) | 100 | 24 | 61-86 | [9] |
Table 2: General Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides
| Catalyst / Ligand | Base | Solvent | Temperature | Notes | Reference |
| Pd(OAc)2/PCy3 | K3PO4 | Dioxane/H2O | 60-100 °C | Effective for various aryl and vinyl triflates. | [9][10] |
| Pd2(dba)3/P(t-Bu)3 | K3PO4 | Dioxane/H2O | Room Temp - 100 °C | Suitable for a wide range of aryl and vinyl halides, including chlorides. | [10] |
| PdCl2(PPh3)2 | Na2CO3 | THF | Reflux | A common and effective catalyst. | [11] |
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura coupling of pyrazole derivatives.[2][7] Optimization may be required for specific substrates.
Materials:
-
This compound pinacol ester
-
Aryl/Heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/mantle
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound pinacol ester (1.1-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-methylbutyl)-4-aryl-1H-pyrazole.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Safety Precautions
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-1H-pyrazoles. The protocols outlined in this document provide a solid foundation for the successful coupling of this compound with a variety of aryl and heteroaryl halides. Researchers should consider screening different catalysts, bases, and solvent systems to optimize the reaction for their specific substrates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, pinacol ester AldrichCPR 777063-41-9 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides detailed protocols and comparative data for the palladium-catalyzed coupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid with various aryl and heteroaryl halides. The pyrazole moiety is a common scaffold in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling is a key strategy in the development of novel therapeutic agents.[3]
Introduction
The Suzuki-Miyaura reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][4] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly when working with heteroaromatic substrates like pyrazoles.[5][6] Pyrazole-4-boronic acids are generally stable and reactive coupling partners, though challenges such as protodeboronation can arise under certain conditions.[5][7] This document outlines several effective palladium catalyst systems and provides detailed experimental procedures to guide researchers in setting up and optimizing these reactions.
Key Factors for Successful Coupling
Several factors influence the outcome of the Suzuki-Miyaura coupling of pyrazole boronic acids:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine ligand is critical.[2][6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, often improve catalytic activity and promote the coupling of challenging substrates.[5][6]
-
Base: The base activates the boronic acid for transmetalation.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).[7][8] The choice of base can significantly impact the reaction rate and the extent of side reactions.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures.[8][9] Common solvent systems include dioxane/water, THF/water, and DMF.[8][10] The solvent choice can affect the solubility of the reagents and the stability of the catalyst.
-
Reaction Temperature: While many Suzuki-Miyaura reactions are run at elevated temperatures, some modern catalyst systems are effective at room temperature.[2] Microwave irradiation can also be employed to significantly reduce reaction times.[11]
Comparative Data of Palladium Catalyst Systems
The following table summarizes various palladium catalyst systems that have been successfully employed for the Suzuki-Miyaura coupling of pyrazole boronic acids and related heteroaryl boronic acids. While specific yields for this compound are not available in the literature, this data provides a strong starting point for reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partners | Typical Yields (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Pyrazole derivative, Aryl boronic acids | Good | [8] |
| Pd(OAc)₂ / SPhos | CsF | Isopropanol | Not specified | Heteroaryl boronic acids, Vinyl chlorides | Effective | [7] |
| Pd₂(dba)₃ / Ligand 1 or 2 | K₃PO₄ | n-Butanol | 100-120 | Heteroaryl chlorides, Heteroaryl boronic acids | Good to Excellent | [6] |
| PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | 120 (Microwave) | 2-Iodobenzimidazole, (Hetero)aryl boronic acid | Not specified | [11] |
| XPhos Pd G2 | Not specified | Not specified | Not specified | 4-bromo-3,5-dinitro-1H-pyrazole, Aryl/heteroaryl/styryl boronic acids | Not specified | [12] |
| Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | DNA-conjugated aryl iodide, (Het)aryl boronic acids | Good | [9] |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄ [8]
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and sodium carbonate (2.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 90 °C with stirring for 6-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Coupling using PdCl₂/SPhos [11]
-
To a microwave reactor vial, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.6 equiv), and cesium carbonate (2.0 equiv).
-
Add palladium(II) chloride (PdCl₂) (5 mol%) and SPhos (10 mol%).
-
Add anhydrous dioxane.
-
Degas the mixture with a stream of nitrogen for 10 minutes while stirring.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 30-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Coupling of Heteroaryl Chlorides using Pd₂(dba)₃ and a Monophosphine Ligand [6]
-
In a glovebox or under an inert atmosphere, add the heteroaryl chloride (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv) to a reaction tube.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount) and the appropriate monophosphine ligand (e.g., SPhos) in a 1:2 Pd:ligand ratio.
-
Add anhydrous n-butanol.
-
Seal the tube and heat the reaction mixture at 100-120 °C until the starting material is consumed.
-
Cool the reaction, dilute with a suitable organic solvent, and filter.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds containing the 1-(3-methylbutyl)-1H-pyrazole scaffold. The protocols and catalyst systems described in this application note provide a solid foundation for researchers to develop efficient and robust synthetic routes. Optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, will be essential to achieve the best results for specific substrate combinations. The use of high-throughput screening techniques and microwave-assisted synthesis can further accelerate the discovery of optimal reaction conditions.[11]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Application Notes and Protocols for Pyrazole Boronic Acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of pyrazole boronic acid cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The pyrazole moiety is a critical pharmacophore in numerous clinically approved drugs and investigational compounds, making its efficient incorporation into molecular scaffolds a key focus in medicinal chemistry and drug development. The following sections detail optimized reaction conditions, experimental procedures, and visual aids to facilitate the seamless application of these methods in a laboratory setting.
Introduction to Pyrazole Boronic Acid Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the formation of C-C bonds, involving the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide or triflate.[1][2] When applied to pyrazole boronic acids, this reaction enables the direct arylation or vinylation of the pyrazole ring, providing a straightforward route to a diverse array of substituted pyrazole derivatives. These products are of significant interest due to the prevalence of the pyrazole scaffold in biologically active molecules.[1]
The general scheme for the Suzuki-Miyaura cross-coupling of a pyrazole boronic acid is depicted below:
Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters
The success of a pyrazole boronic acid cross-coupling reaction is highly dependent on the careful selection of several key parameters: the palladium catalyst and its associated ligand, the base, the solvent system, and the reaction temperature.
Catalyst and Ligand: The choice of the palladium source and ligand is critical for achieving high yields and preventing side reactions. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ more sophisticated phosphine ligands that enhance catalytic activity, stability, and substrate scope.[3][4] Buchwald and co-workers have developed highly active catalysts composed of Pd and dialkylbiphenylphosphino ligands that are particularly effective for challenging heterocyclic substrates.[5]
Base: A base is required to activate the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction outcome. Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][6] The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and selectivity. A mixture of an organic solvent and water is frequently employed, with common organic solvents including 1,4-dioxane, toluene, and dimethylformamide (DMF).[3][6]
Temperature: The reaction temperature is a key variable that needs to be optimized. While some modern catalytic systems can operate at room temperature, many Suzuki-Miyaura couplings require elevated temperatures (60-140 °C) to proceed at a reasonable rate.[4][6]
Tabulated Reaction Conditions
The following tables summarize various reaction conditions reported in the literature for the Suzuki-Miyaura cross-coupling of pyrazole derivatives.
Table 1: Coupling of Halopyrazoles with Boronic Acids
| Pyrazole Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 24 | 61-86 | [6] |
| 3-Bromopyrazole | Phenylboronic acid | P1 (6-7) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 24 | 61-86 | [6] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | XPhos | - | - | - | - | - | [7] |
| Pyrazole derivative | Aryl boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | - | [3] |
Table 2: Coupling of Pyrazole Triflates with Arylboronic Acids
| Pyrazole Triflate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Various | Phenylboronic acid | PdCl₂(dppf) | dppf | aq. Na₂CO₃ | DMF | - | - | modest | [8][9] |
| Various | Electron-poor arylboronic acids | - | - | - | - | - | - | - | [8] |
| Various | Sterically hindered arylboronic acids | - | - | - | - | - | - | good | [8] |
Table 3: N-Arylation of Nitroazoles with Arylboronic Acids (Chan-Lam Coupling)
| Nitroazole | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp | Time (h) | Yield (%) | Reference |
| 3-Nitro-1H-pyrazole | Phenylboronic acid | CuI (10) | NaOH (2.4) | Methanol | Reflux | 10 | up to 82 | [10] |
Experimental Protocols
The following are generalized protocols for pyrazole boronic acid cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid
This protocol is adapted from literature procedures for the coupling of bromopyrazoles.[3][6]
Materials:
-
Halopyrazole (1.0 mmol)
-
Arylboronic acid (1.5 - 2.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like P1, 1-7 mol%)[3][6]
-
Solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)[6]
-
Anhydrous, degassed solvents
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.5-2.0 mmol), palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[3][6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Pyrazole Triflate with an Arylboronic Acid
This protocol is based on the coupling of pyrazole triflates.[8][9]
Materials:
-
Pyrazole triflate (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 4 mol%)[8]
-
Additional ligand (e.g., dppf, 2 mol%)[8]
-
Base (e.g., aqueous Na₂CO₃ or K₃PO₄, 1.4 equiv)[8]
-
Solvent (e.g., DMF)
-
Anhydrous, degassed solvents
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
Combine the pyrazole triflate, arylboronic acid, palladium catalyst, and additional ligand in a reaction vessel under an inert atmosphere.
-
Add the degassed solvent.
-
Add the base.
-
Heat the reaction mixture to the optimized temperature.
-
Monitor the reaction until the starting material is consumed.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pyrazole boronic acid cross-coupling reaction.
Figure 2: A typical experimental workflow for pyrazole cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling of pyrazole boronic acids is a powerful and reliable method for the synthesis of functionalized pyrazoles. By carefully selecting the catalyst, base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes serve as a valuable resource for scientists engaged in the synthesis of novel pyrazole-containing compounds for various applications, including drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is a heterocyclic organic compound featuring a pyrazole core functionalized with a boronic acid group.[1][2][3] Pyrazole-containing molecules have demonstrated a wide spectrum of biological activities and are integral to numerous approved pharmaceuticals.[4] The boronic acid moiety is a versatile functional group in medicinal chemistry, known for its ability to form reversible covalent bonds with biological targets and its utility as a synthetic intermediate in cross-coupling reactions.[5] While specific biological data for this compound is not extensively available in public literature, its structural motifs suggest significant potential as a building block or an active molecule in drug discovery campaigns, particularly in oncology and inflammation.[5][6]
These application notes provide a general framework for utilizing this compound and related pyrazole-4-boronic acid derivatives in a research setting. The protocols and potential applications are based on the established roles of pyrazole and boronic acid scaffolds in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 847818-58-0 | [1][3] |
| Molecular Formula | C₈H₁₅BN₂O₂ | [1][3] |
| Molecular Weight | 182.03 g/mol | [1][3] |
| Appearance | Solid | [1] |
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] Boronic acids are recognized as valuable pharmacophores, most notably in the development of enzyme inhibitors. The combination of these two moieties in this compound suggests its potential utility in several therapeutic areas.
-
Enzyme Inhibition: Boronic acids can act as transition state analogs, forming reversible covalent adducts with serine, threonine, or cysteine residues in enzyme active sites. Pyrazole-boronic acid derivatives could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.
-
Scaffold for Library Synthesis: This compound is an ideal starting material for the synthesis of more complex molecules. The boronic acid group can readily participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.[5]
-
Fragment-Based Drug Discovery (FBDD): The relatively small size and synthetic tractability of this compound make it a suitable candidate for FBDD campaigns to identify novel binding interactions with therapeutic targets.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives.
Protocol 1: General Synthesis of N-substituted Pyrazole-4-boronic Acids
This protocol outlines a general synthetic route for N-substituted pyrazole-4-boronic acids, which can be adapted for the synthesis of the title compound.
Workflow for Synthesis
Materials:
-
1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
N-Iodosuccinimide (NIS)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1-bromo-3-methylbutane
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., DMF, Dioxane, THF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Procedure:
-
Protection: React 1H-pyrazole with Boc₂O to protect the nitrogen atom.
-
Halogenation: Iodinate the C4 position of the protected pyrazole using NIS.
-
Borylation: Perform a Miyaura borylation reaction with the iodinated pyrazole and B₂pin₂ using a palladium catalyst and a base like KOAc to form the pyrazole-4-boronic acid pinacol ester.
-
Deprotection: Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA).
-
N-alkylation: React the deprotected pyrazole with 1-bromo-3-methylbutane in the presence of a base like NaH to introduce the 3-methylbutyl group.
-
Hydrolysis: Hydrolyze the pinacol ester to the final boronic acid product using acidic conditions (e.g., HCl).
-
Purification: Purify the final product using column chromatography or recrystallization.
Protocol 2: Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a target kinase.
Workflow for Kinase Inhibition Assay
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
-
Perform serial dilutions of this compound in the assay buffer or DMSO.
-
In a microplate, add the kinase and the diluted compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the signal versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrazole-based inhibitors in oncology, a hypothetical signaling pathway where a derivative of this compound might act is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
In this hypothetical scenario, a derivative of this compound acts as an inhibitor of a downstream kinase, such as RAF, in the MAPK/ERK signaling cascade. By blocking the activity of this kinase, the inhibitor would prevent the phosphorylation and activation of downstream effectors, ultimately leading to a reduction in cell proliferation and survival.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery. Its chemical structure combines two pharmacologically relevant motifs, suggesting its potential as a lead compound or a versatile building block for the synthesis of novel therapeutics. The provided protocols and conceptual frameworks are intended to guide researchers in exploring the potential of this and related compounds in their drug discovery programs. Further investigation is warranted to elucidate the specific biological targets and therapeutic applications of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of Boron-Containing Pyrazole Compounds as Novel JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of a novel class of Janus kinase (JAK) inhibitors based on boron-containing pyrazole scaffolds. The information is compiled from publicly available data, primarily referencing the patent application WO/2022/133420 A1, which describes these compounds for the treatment of inflammation, autoimmune diseases, and cancer.[1][2] Due to the limited public availability of the full experimental details from the patent, this document provides a representative synthesis protocol and presents biological data as categorized in the available literature.
Introduction to JAK-STAT Signaling and Therapeutic Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[3][4] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies.[2][5] Consequently, inhibition of JAK enzymes has emerged as a promising therapeutic strategy.
Boron-containing compounds have gained significant attention in medicinal chemistry due to their unique chemical properties that can lead to potent and selective enzyme inhibition. The novel class of boron-containing pyrazole compounds described herein represents a promising new approach to JAK inhibition.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 3. AU2012304650B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 4. MX2016014192A - Processes of preparing a jak1 inhibitor and new forms thereto. - Google Patents [patents.google.com]
- 5. WO2015061665A1 - Jak1 selective inhibitor and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-methylbutyl)-1H-pyrazole-4-boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its pyrazole core is a common motif in medicinal chemistry, found in a wide array of therapeutic agents, making this reagent particularly valuable for drug discovery and development. The boronic acid functionality allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction. This enables the straightforward introduction of the 1-(3-methylbutyl)-1H-pyrazol-4-yl moiety into complex molecules. The 3-methylbutyl (isoamyl) substituent provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates.
These application notes provide an overview of the utility of this compound as a building block and include a representative protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Key Applications
The primary application of this compound is in the synthesis of 4-aryl- and 4-heteroaryl-1H-pyrazoles. These structures are key components of compounds with a broad spectrum of biological activities, including but not limited to:
-
Kinase Inhibitors: The pyrazole scaffold is a well-established hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.
-
GPCR Modulators: Pyrazole-containing compounds have been identified as potent and selective modulators of G-protein coupled receptors.
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds exhibiting antibacterial and antifungal properties.
-
Agrochemicals: Derivatives of pyrazole are utilized as herbicides, insecticides, and fungicides.
The Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides (or triflates) provides a direct and efficient route to a diverse library of substituted pyrazoles for screening and lead optimization in drug discovery programs.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a 1-substituted-1H-pyrazole-4-boronic acid with an aryl halide. This protocol is adapted from a microwave-promoted synthesis of 4-aryl-1-methyl-1H-pyrazoles and is expected to be applicable to this compound.[1]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium Carbonate [Na₂CO₃])
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME) and Water)
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.0 equiv.), and sodium carbonate (2.5 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2 mol%).
-
Add the solvent system of DME/H₂O (10:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(3-methylbutyl)-1H-pyrazole.
Note: Reaction conditions, including catalyst, base, solvent, and temperature, may require optimization for different aryl halides.
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of 4-iodo-1-methyl-1H-pyrazole with various arylboronic acids under microwave irradiation, as reported by Cheng et al.[1] These results can serve as a guideline for the expected reactivity of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-methyl-4-phenyl-1H-pyrazole | 92 |
| 2 | 4-Methylphenylboronic acid | 1-methyl-4-(p-tolyl)-1H-pyrazole | 95 |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-1-methyl-1H-pyrazole | 96 |
| 4 | 4-Chlorophenylboronic acid | 4-(4-chlorophenyl)-1-methyl-1H-pyrazole | 89 |
| 5 | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-1-methyl-1H-pyrazole | 91 |
| 6 | 3-Methoxyphenylboronic acid | 4-(3-methoxyphenyl)-1-methyl-1H-pyrazole | 85 |
| 7 | 2-Methylphenylboronic acid | 1-methyl-4-(o-tolyl)-1H-pyrazole | 82 |
| 8 | Naphthalene-1-boronic acid | 1-methyl-4-(naphthalen-1-yl)-1H-pyrazole | 88 |
Visualizations
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Coupling Reactions with 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental procedures for utilizing 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the coupling of pyrazole boronic acids and can be adapted for specific research needs.
Introduction
Pyrazole-containing compounds are a significant class of heterocycles in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials. This compound and its pinacol ester derivative are valuable reagents for introducing the 1-(3-methylbutyl)pyrazole moiety into various molecular scaffolds.
Synthesis of this compound
While this compound and its pinacol ester are commercially available, a general synthetic approach for similar pyrazole boronic acids involves the following key steps:
-
N-Alkylation of Pyrazole: Reaction of pyrazole with a suitable alkylating agent, such as 1-bromo-3-methylbutane, in the presence of a base to introduce the 3-methylbutyl group at the N1 position.
-
Halogenation: Regioselective halogenation (e.g., bromination or iodination) of the N-alkylated pyrazole at the 4-position.
-
Borylation: Conversion of the 4-halo-1-(3-methylbutyl)-1H-pyrazole to the corresponding boronic acid or its pinacol ester. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester (e.g., triisopropyl borate or isopropoxyboronic acid pinacol ester) and subsequent hydrolysis.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocols describe the general procedures for the Suzuki-Miyaura coupling of this compound or its pinacol ester with various aryl and heteroaryl halides.
Protocol 1: General Procedure using a Palladium-Phosphine Catalyst
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
This compound or its pinacol ester (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl or heteroaryl halide, this compound (or its pinacol ester), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture with stirring. Reaction conditions will vary depending on the substrates. Typical conditions range from 80-120°C for 2-24 hours. Microwave irradiation can significantly shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-(3-methylbutyl)-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can offer significant advantages in terms of reduced reaction times and improved yields.
Materials:
-
Same as Protocol 1.
Procedure:
-
Combine the aryl or heteroaryl halide, this compound (or its pinacol ester), palladium catalyst, and base in a microwave-safe reaction vessel.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically 100-150°C) for a specified time (usually 5-30 minutes).
-
After the reaction is complete, cool the vessel to a safe temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative Suzuki-Miyaura coupling reactions with this compound. Please note that specific yields are highly dependent on the reaction conditions and the nature of the coupling partner and must be determined empirically.
| Entry | Coupling Partner (Ar-X) | Catalyst | Base | Solvent | Product |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 4-(4-methoxyphenyl)-1-(3-methylbutyl)-1H-pyrazole |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 1-(3-methylbutyl)-4-(pyridin-3-yl)-1H-pyrazole |
| 3 | 1-Iodonaphthalene | XPhos Pd G2 | K₃PO₄ | Toluene | 1-(3-methylbutyl)-4-(naphthalen-1-yl)-1H-pyrazole |
| 4 | 2-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 2-(1-(3-methylbutyl)-1H-pyrazol-4-yl)benzonitrile |
Visualizations
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
While specific biological data for derivatives of this compound are not extensively reported in the public domain, the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational compounds. The synthesis of novel 4-aryl-1-(3-methylbutyl)-1H-pyrazoles opens avenues for exploring their potential as:
-
Anticancer Agents: Many pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and other signaling pathways involved in tumor growth and proliferation.
-
Anti-inflammatory Agents: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial and Antiviral Agents: Pyrazole-containing compounds have demonstrated activity against a range of bacterial, fungal, and viral pathogens.
Researchers can utilize the protocols described herein to generate libraries of novel 1-(3-methylbutyl)-1H-pyrazole derivatives for screening in various biological assays to identify new therapeutic leads. The 3-methylbutyl substituent may influence the pharmacokinetic properties of the resulting compounds, potentially improving their metabolic stability and oral bioavailability.
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its application as a key building block in drug discovery and development. The protocols outlined below are intended to serve as a guide for the efficient production and utilization of this versatile reagent.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1][2] The functionalization of the pyrazole scaffold is a critical aspect of drug design, and boronic acids are invaluable tools for this purpose. This compound is a key intermediate that enables the introduction of the N-isopentyl pyrazole moiety into target molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] This allows for the construction of complex biaryl and heteroaryl structures, which are prevalent in modern pharmaceuticals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 847818-58-0 |
| Molecular Formula | C₈H₁₅BN₂O₂ |
| Molecular Weight | 182.03 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Large-Scale Synthesis Workflow
The large-scale synthesis of this compound can be achieved through a multi-step process commencing from readily available pyrazole. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound on a large scale.
Protocol 1: Synthesis of 4-Iodopyrazole
This protocol describes the iodination of pyrazole.
Materials:
-
Pyrazole
-
Iodine
-
Hydrogen Peroxide (30% aq. solution)
-
Deionized Water
-
Sodium Thiosulfate
-
Dichloromethane
Procedure:
-
To a stirred solution of pyrazole (1.0 eq.) in water, add iodine (0.55 eq.).
-
Heat the mixture to 60-70 °C.
-
Slowly add hydrogen peroxide (1.1 eq.) dropwise, maintaining the temperature.
-
Stir the reaction mixture for 4-6 hours until completion (monitored by TLC).
-
Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-iodopyrazole.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 kg |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Purity (crude) | >95% |
Protocol 2: Synthesis of 1-(3-methylbutyl)-4-iodopyrazole
This protocol details the N-alkylation of 4-iodopyrazole.
Materials:
-
4-Iodopyrazole
-
1-Bromo-3-methylbutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 4-iodopyrazole (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).
-
Add 1-bromo-3-methylbutane (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 kg |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-85% |
| Purity | >98% |
Protocol 3: Synthesis of this compound
This protocol describes the conversion of the iodo-pyrazole to the final boronic acid.
Materials:
-
1-(3-methylbutyl)-4-iodopyrazole
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a solution of 1-(3-methylbutyl)-4-iodopyrazole (1.0 eq.) in anhydrous THF under an inert atmosphere, cool the mixture to -15 to -10 °C.
-
Slowly add i-PrMgCl·LiCl (1.1 eq.) while maintaining the temperature.
-
Stir the mixture for 1-2 hours at this temperature to ensure complete Grignard formation.
-
In a separate flask, cool a solution of triisopropyl borate (1.2 eq.) in anhydrous THF to -15 to -10 °C.
-
Slowly transfer the prepared Grignard reagent to the triisopropyl borate solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2M) until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure. The resulting crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by forming a salt with a base, followed by isolation and acidification.[5][6]
Quantitative Data:
| Parameter | Value |
| Typical Scale | 0.5-2 kg |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-75% |
| Purity | >97% |
Application in Drug Development: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C-C bonds with a wide range of aryl and heteroaryl halides.[3][4]
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Coupling:
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2-Chloropyridine | PdCl₂(dppf) (5) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 70-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF | 90 | 4 | 90-98 |
Application in Targeting Signaling Pathways
Pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] The synthesis of a library of compounds using this compound can lead to the discovery of novel kinase inhibitors.
Caption: A representative kinase signaling pathway (MAPK pathway) that can be targeted by pyrazole-based inhibitors.
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Mutations in components of this pathway, such as RAF kinases, are common in many cancers. By employing this compound in Suzuki coupling reactions with appropriate aryl or heteroaryl halides, medicinal chemists can synthesize novel compounds designed to bind to the ATP-binding pocket of kinases like BRAF, thereby inhibiting their activity and blocking downstream signaling. The 3-methylbutyl group can be designed to occupy a specific hydrophobic pocket within the enzyme's active site, potentially enhancing potency and selectivity.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazole Boronic Acids in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole boronic acids and their derivatives in materials science research. This document details their application in the development of porous materials, fluorescent sensors, and organic electronics. Detailed experimental protocols and performance data are provided to facilitate the adoption and exploration of these versatile building blocks in novel material design.
Application in Porous Materials: Metal-Organic Frameworks (MOFs)
Pyrazole-based linkers are of significant interest in the design of metal-organic frameworks (MOFs) due to the strong coordination of the pyrazolate nitrogen atoms to metal centers, leading to robust and stable framework structures. While direct incorporation of pyrazole boronic acids as linkers is an emerging area, the use of pyrazole-dicarboxylates, which can be synthesized from pyrazole boronic acid precursors, has been demonstrated for applications such as gas separation and selective capture of volatile organic compounds (VOCs).
Quantitative Data: Gas Adsorption and Formaldehyde Capture
The following table summarizes the performance of a pyrazole-dicarboxylate based MOF, Al-3.5-PDA (also known as MOF-303), for the capture of formaldehyde, a hazardous indoor pollutant.[1]
| Material | Analyte | Adsorption Capacity (mmol/g) | Test Conditions | Reference |
| Al-3.5-PDA (MOF-303) | Formaldehyde | > 1.5 | 23 °C, 0.163 ppm inlet concentration | [1] |
| Activated Carbon | Formaldehyde | < 0.5 | 23 °C, 0.163 ppm inlet concentration | [1] |
Additionally, pyrazolate-based MOFs have shown promise in gas separation applications. The table below presents data for a copper-based pyrazolate MOF.
| Material | Gas Pair | Selectivity | Surface Area (BET) | Reference |
| PCN-300 (Cu-pyrazolate) | N/A | N/A | Not Reported | [2] |
Note: While the specific BET surface area for PCN-300 was not provided in the initial data, it is a key parameter for MOFs and is typically in the range of several hundred to thousands of m²/g.[3][4]
Experimental Protocol: Solvothermal Synthesis of a Pyrazolate-Based MOF
This protocol describes a general solvothermal method for the synthesis of a copper-based pyrazolate MOF, adapted from the synthesis of PCN-300.[2]
Materials:
-
Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O)
-
5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP) linker
-
N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Glass vial (20 mL) with a Teflon screw cap
Procedure:
-
In a 20 mL glass vial, dissolve Cu(NO₃)₂·6H₂O and the H₄TPPP linker in a solvent mixture of DMF and MeOH.
-
Add a small amount of hydrochloric acid to the mixture to act as a modulator.
-
Seal the vial tightly with the Teflon screw cap.
-
Place the vial in a programmable oven and heat to the desired reaction temperature (e.g., 80-120 °C) for a specified period (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.
-
Dry the product under vacuum to obtain the activated MOF.
Characterization:
The resulting MOF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity. Thermogravimetric analysis (TGA) can be used to assess its thermal stability. Gas adsorption measurements (e.g., N₂ at 77 K) are performed to determine the BET surface area and pore volume.
Solvothermal synthesis and activation of a pyrazole-based MOF.
Application in Fluorescent Sensors
Pyrazole derivatives are excellent fluorophores, and the incorporation of a boronic acid group allows for the development of fluorescent sensors that can selectively detect saccharides and other diol-containing molecules. The binding of the diol to the boronic acid modulates the electronic properties of the pyrazole fluorophore, leading to a change in fluorescence intensity or wavelength.
Quantitative Data: Fluorescent Sensor Performance
The following table presents the performance characteristics of a carbazole-based pyridinium boronic acid fluorescent sensor for glucose. While not a pyrazole boronic acid, it demonstrates the typical performance metrics for this class of sensors.[5]
| Sensor | Analyte | Detection Limit | Binding Constant (K) | Quantum Yield (Φ) | Reference | |---|---|---|---|---| | CPBA | Glucose | Not Reported | 2.3 x 10⁶ M⁻¹ | Not Reported |[5] |
Another example is a fluorescent sensor for the detection of boronic acids themselves, which provides insight into the achievable performance of such systems.[6]
| Sensor | Analyte | Response Time | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference | |---|---|---|---|---| | BTTQ | Boronic Acids | < 1 min | 0.191 | Not Reported |[6] |
Experimental Protocol: Preparation and Use of a Pyrazole-Based Fluorescent Sensor
This protocol outlines the general steps for the synthesis and application of a pyrazole-based fluorescent sensor for the detection of a target analyte (e.g., metal ions). This protocol is adapted from the synthesis of a pyrazole-based sensor for Zn²⁺/Cd²⁺ and Fe³⁺/Fe²⁺.[7]
Materials:
-
Substituted chalcone precursor
-
Methylhydrazine
-
Methanol
-
Target analyte solution (e.g., metal salt solution)
-
Buffer solution (e.g., HEPES)
-
Fluorometer
Procedure:
Part A: Synthesis of the Pyrazole Sensor
-
Synthesize the chalcone precursor via a base-catalyzed aldol condensation of an appropriate aldehyde and ketone.
-
In a round-bottom flask, dissolve the chalcone in methanol.
-
Add an excess of methylhydrazine to the solution.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours) to facilitate both the cyclization to the pyrazoline and the subsequent in-situ oxidation to the pyrazole.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole fluorescent sensor.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part B: Fluorescence Titration
-
Prepare a stock solution of the pyrazole sensor in a suitable solvent (e.g., acetonitrile or a DMSO/water mixture).
-
Prepare a series of solutions of the target analyte in the same solvent system at various concentrations.
-
In a cuvette, place a fixed volume of the sensor stock solution.
-
Record the fluorescence spectrum of the sensor solution.
-
Sequentially add small aliquots of the analyte solution to the cuvette, and record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensor's response and calculate the binding constant.
Sensing mechanism of a pyrazole boronic acid fluorescent sensor.
Application in Organic Electronics: Organic Light-Emitting Diodes (OLEDs)
Pyrazole boronic acids are valuable precursors for the synthesis of larger, conjugated molecules that can be used as emitters or host materials in organic light-emitting diodes (OLEDs). The pyrazole core can be functionalized to tune the electronic properties, such as the HOMO/LUMO energy levels, and to enhance the thermal and morphological stability of the resulting materials. While direct applications of pyrazole boronic acids in OLEDs are still emerging, pyrazole-containing materials have shown promise, particularly as blue emitters.
Quantitative Data: OLED Device Performance
The following table presents the performance of non-doped OLEDs using indenopyrazine derivatives with phenanthrene or pyrene side groups as the emitting layer. Although not directly synthesized from pyrazole boronic acids, these pyrazine-based materials illustrate the potential performance of aza-heterocyclic compounds in OLEDs.[8]
| Emitting Material | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| PA-EIP | 1.35 | 0.69 | (0.17, 0.15) | [8] |
| PY-EIP | 5.15 | 2.81 | (0.19, 0.30) | [8] |
For comparison, the performance of a blue OLED using an anthracene derivative is also presented.[9]
| Emitting Material | Max. External Quantum Efficiency (%) | CIE Coordinates (x, y) | Device Type | Reference |
| IP-An-PPI | 7.51 | (0.150, 0.118) | Doped | [9] |
Experimental Protocol: Fabrication of a Small Molecule OLED by Thermal Evaporation
This protocol describes the general steps for fabricating a multi-layer small molecule OLED using thermal evaporation, a common technique for which materials derived from pyrazole boronic acids would be suitable.[10][11][12]
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emitting Layer (EML) material (e.g., a pyrazole derivative)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
High-vacuum thermal evaporator system
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with oxygen plasma to improve its work function and promote adhesion of the organic layers.
-
-
Hole Injection Layer Deposition:
-
If using PEDOT:PSS, spin-coat the solution onto the ITO substrate in a clean environment (e.g., a glove box).
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Organic Layer Deposition by Thermal Evaporation:
-
Transfer the substrate into a high-vacuum thermal evaporator.
-
Sequentially deposit the HTL, EML, and ETL materials by resistive heating of the source materials in crucibles.
-
The thickness of each layer is monitored in-situ using a quartz crystal microbalance. Typical thicknesses are in the range of 20-50 nm.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., a thin layer of LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm). A shadow mask is used to define the cathode area and the individual pixels of the device.
-
-
Encapsulation:
-
Remove the completed device from the evaporator and immediately encapsulate it in an inert atmosphere (e.g., a glove box) to protect the organic layers and the reactive cathode from oxygen and moisture. This is typically done by sealing a glass lid over the device using a UV-curable epoxy.
-
Device Characterization:
The performance of the fabricated OLED is evaluated by measuring its current-voltage-luminance (I-V-L) characteristics. The electroluminescence spectrum is measured to determine the color coordinates (CIE). From these measurements, the external quantum efficiency (EQE), luminance efficiency, and power efficiency can be calculated.
Workflow for the fabrication of a multi-layer OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. media.neliti.com [media.neliti.com]
- 12. iipseries.org [iipseries.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to optimize the synthesis and improve the reaction yield of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, which typically involves two key steps: N-alkylation of a pyrazole precursor and subsequent borylation.
Part 1: N-Alkylation of the Pyrazole Ring
Question 1: My N-alkylation of pyrazole with a 3-methylbutyl halide is resulting in a low yield. What are the potential causes and how can I improve the outcome?
Answer: Low yield in the N-alkylation of pyrazole can stem from several factors, from reagent choice to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Re-evaluate Your Base and Solvent System: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic. The solvent must facilitate this by solubilizing the reactants.
-
Base Strength: Ensure the base is strong enough. For alkyl bromides or iodides, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less reactive alkylating agents (e.g., chlorides), a stronger base like sodium hydride (NaH) may be necessary.[1]
-
Solubility: Poor solubility of the pyrazole or the base can hinder the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices for improving the solubility of reactants.[1]
-
Anhydrous Conditions: If using a strong base like NaH, ensure all reagents and solvents are strictly anhydrous, as water can quench the pyrazole anion.[1]
-
-
Assess the Alkylating Agent's Reactivity: The nature of the leaving group on the 3-methylbutyl chain is critical. The general reactivity trend is I > Br > Cl > OTs.[1] If you are using 1-chloro-3-methylbutane with a weak base, consider switching to 1-bromo- or 1-iodo-3-methylbutane for better results.
-
Optimize Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-80 °C) can often increase the reaction rate and drive the reaction to completion, especially with less reactive alkylating agents. Monitor the reaction by TLC or LC-MS to avoid decomposition at elevated temperatures.
Question 2: I am observing the formation of two regioisomers during N-alkylation of my substituted pyrazole. How can I improve regioselectivity?
Answer: While the target molecule starts from an unsubstituted pyrazole, this is a common issue with unsymmetrical pyrazoles. Regioselectivity is influenced by steric and electronic factors.
-
Steric Hindrance: Alkylation often occurs at the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this preference.
-
Solvent and Base Effects: The choice of base and solvent can influence the site of alkylation. For instance, using K₂CO₃ in DMSO or NaH in THF often favors N1-alkylation on 3-methylpyrazole.[1]
-
Directed Synthesis: To guarantee regioselectivity, consider a directed synthesis. For example, start with 4-iodo-1H-pyrazole, protect the desired nitrogen (e.g., with a Boc group), perform the borylation, and then selectively alkylate the other nitrogen before deprotection.
Part 2: Borylation of the Pyrazole Ring
Question 3: I am attempting a Miyaura borylation on 1-(3-methylbutyl)-4-halopyrazole and getting a low yield. What parameters should I optimize?
Answer: The Miyaura borylation is sensitive to the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical. For heterocyclic substrates, electron-rich and bulky ligands are often superior.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for this transformation. Ensure it is of high purity.
-
Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. Dioxane, toluene, or ethanol are commonly used.[2]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure the solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Question 4: I am observing significant protodeboronation of my boronic acid product. How can I prevent this?
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, particularly with electron-rich heterocycles.[3]
-
Use Milder Conditions:
-
Anhydrous Conditions: Water is the primary proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.[3]
-
Isolate as a Stable Derivative: Instead of isolating the free boronic acid, convert it directly to a more stable pinacol ester. Boronic acids are often more stable and easier to handle as their corresponding pinacol esters.[4][5] Another strategy is to form a stable diethanolamine adduct, which can be easily isolated as a crystalline solid and is stable for long-term storage.[6]
Part 3: Product Purity and Stability
Question 5: My final this compound product is difficult to purify and seems to degrade upon storage. What are the best practices for purification and storage?
Answer: The stability of boronic acids is a well-known challenge.
-
Purification:
-
Pinacol Ester Form: The most common strategy is to synthesize and purify the this compound pinacol ester. These esters are generally more stable crystalline solids that are amenable to purification by column chromatography on silica gel or recrystallization.[2][4]
-
Hydrolysis during Chromatography: Be aware that boronic acid pinacol esters can hydrolyze on silica gel. Using a less acidic mobile phase or a deactivated silica gel can help mitigate this.[5]
-
-
Stability and Storage:
-
Anhydrous Storage: Store the final product, whether it's the free boronic acid or the pinacol ester, in a desiccator under an inert atmosphere.
-
Diethanolamine Adducts: For enhanced stability, consider converting the boronic acid to its diethanolamine adduct. These are often highly crystalline, air- and water-stable solids that can be stored for long periods.[6] They can often be used directly in subsequent reactions like Suzuki couplings.[4][6]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical conditions and reported yields for the key reaction steps.
Table 1: Comparison of Conditions for N-Alkylation of Pyrazoles
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Methylpyrazole | Alkyl Halide | K₂CO₃ (2.0 eq) | DMSO | RT or Heated | Good | [1] |
| 3-Methylpyrazole | Alkyl Halide | NaH (1.1 eq) | THF | RT | Good | [1] |
| Pyrazole | Iodomethane (1.25 eq) | KOH | Water | < 37 | 85 | [4] |
| 4-Iodopyrazole | Haloalkane | Various | Various | Various | Varies |[7] |
Table 2: Comparison of Conditions for Miyaura Borylation of Halo-Pyrazoles | Starting Material | Boron Source | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Boc-4-bromopyrazole | B₂pin₂ | Pd(dppf)Cl₂ (1) | KOAc (2.0) | Ethanol | Reflux | 82.3 |[2] | | 4-Bromo-1-methyl-pyrazole | i-PrOB(pin) | n-BuLi | THF | -78 to RT | 70 (as ester) |[4] | | 1-Alkyl-4-iodopyrazole | i-PrOB(pin) | i-PrMgBr | THF | -30 to 0 | 40-50 |[7] |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-methylbutyl)-4-iodo-1H-pyrazole
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 1-bromo-3-methylbutane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Synthesis of this compound pinacol ester
-
In an oven-dried flask, combine 1-(3-methylbutyl)-4-iodo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pinacol ester.
Visualizations
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Recommended two-step experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Protodeboronation of Pyrazole Boronic Acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the protodeboronation of pyrazole boronic acids, a common side reaction in cross-coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] In the context of a Suzuki-Miyaura coupling, this reaction consumes the pyrazole boronic acid starting material, leading to the formation of a simple pyrazole byproduct. This reduces the yield of the desired coupled product and complicates the purification process.[3][4][5]
Q2: What are the primary factors that cause protodeboronation of pyrazole boronic acids?
A2: Several factors can promote or accelerate the rate of protodeboronation. Key contributors include:
-
Basic Conditions (High pH): The reaction is often catalyzed by base.[2][3] Strong bases like sodium hydroxide (NaOH) are more likely to induce protodeboronation than milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6][7]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[2][3][4][7]
-
Presence of a Proton Source: Water or other protic solvents are necessary for the reaction to occur, as they provide the hydrogen atom that replaces the boron moiety.[2][3]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the sensitive boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[4][6]
-
Substrate Electronics: The electronic properties of the pyrazole ring and its substituents can influence its stability and susceptibility to this side reaction.[2]
Q3: Is using a boronic ester (e.g., pinacol ester) instead of a boronic acid a guaranteed solution?
A3: While converting a boronic acid to an ester, such as a pinacol ester (Bpin), often increases stability and makes the compound easier to handle, it is not a universal guarantee against protodeboronation.[2][5][8] Boronic esters can still hydrolyze back to the more reactive boronic acid under the reaction conditions, especially in the presence of water and base.[6][9][10] However, for many systems, starting with the pinacol ester is a highly effective first step in mitigating the issue.[7]
Q4: What are "slow-release" boron reagents and how do they help?
A4: "Slow-release" strategies utilize highly stable boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[1][2] These compounds are exceptionally stable but, under the proper reaction conditions, slowly release the free boronic acid.[1] This ensures that the instantaneous concentration of the unstable boronic acid in the reaction mixture remains very low, which minimizes its decomposition via protodeboronation while still allowing the desired cross-coupling to proceed.[1][2]
Q5: How can I quantitatively monitor the extent of protodeboronation in my reaction?
A5: ¹H NMR spectroscopy is an effective method for monitoring protodeboronation. A small-scale reaction can be set up in an NMR tube with an internal standard. By acquiring spectra at regular time intervals, you can integrate the signals corresponding to a proton on the pyrazole boronic acid and the corresponding proton on the protodeboronated pyrazole byproduct. Comparing these integrals to the stable integral of the internal standard allows for the quantification of the reaction's progress and the rate of decomposition.[2]
Troubleshooting Guide
If you are observing low yields and significant formation of the protodeboronated pyrazole byproduct, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting protodeboronation.
Optimization of Reaction Conditions
Simple adjustments to the reaction parameters can have a significant impact on minimizing the undesired side reaction.
| Parameter | Recommended Action | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to milder bases. | Strong bases accelerate protodeboronation. Milder bases are often sufficient for the Suzuki coupling while minimizing decomposition.[6][7] |
| Examples: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF.[6][7] | ||
| Temperature | Lower the reaction temperature. | Protodeboronation is highly temperature-dependent. Reducing the temperature slows this undesired pathway more significantly than the desired coupling in many cases.[4][6][7] |
| Suggested Range: Attempt the reaction between room temperature and 80 °C.[6][7] | ||
| Solvent/Water | Use anhydrous solvents and dry glassware. | Water acts as the proton source for protodeboronation. Minimizing its presence can suppress the side reaction.[3][6] |
| If the reaction is sluggish, carefully titrate in a small amount of water, as it is often necessary for the catalytic cycle. | Finding the optimal, minimal amount of water is key.[7] |
Modification of the Boron Reagent
If optimizing conditions is insufficient, using a more stable boronic acid derivative is the most effective strategy.
| Reagent Type | Generic Structure | Relative Stability | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Low | Commercially available, no deprotection needed. | Highly susceptible to protodeboronation.[1][2] |
| Pinacol Ester | R-B(pin) | Moderate | More stable than boronic acids, easier to handle and purify.[5][8] | Can hydrolyze to the boronic acid in situ, still susceptible to decomposition.[2][9] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids; provides slow release of boronic acid.[2] | Requires specific conditions for in situ hydrolysis to the active species.[2] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; enables slow release.[2] | Requires an additional synthetic step to prepare the reagent and a deprotection step during the reaction.[2][4] |
Catalyst System Enhancement
A highly efficient catalytic system can favor the desired reaction pathway.
Caption: Competing pathways for a pyrazole boronic acid in a Suzuki reaction.
-
Use a More Active Catalyst/Ligand System: A catalyst that promotes faster transmetalation and reductive elimination will accelerate the desired coupling, allowing it to outcompete the protodeboronation side reaction.[1][4] Consider using modern, electron-rich biarylphosphine ligands.[6]
-
Increase Catalyst Loading: A modest increase in the catalyst loading can sometimes improve the rate of the productive reaction sufficiently to minimize decomposition.[6]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point for coupling pyrazole boronic acid derivatives. Optimization for specific substrates is recommended.
-
Reagent Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the pyrazole MIDA boronate or pinacol ester (1.2–1.5 equiv.), and a mild, anhydrous base such as finely ground K₃PO₄ (2.5–3.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and ligand (e.g., XPhos-Pd-G3, 2-5 mol%).[4]
-
Solvent Addition: Add the required volume of a degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe to achieve the desired concentration (e.g., 0.1 M).[7]
-
Reaction: Place the vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 80 °C).[6]
-
Monitoring: Stir the reaction and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the rate of protodeboronation under specific conditions.
-
Sample Preparation: Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., Dioxane-d8).
-
Reaction Setup: In an NMR tube, combine the pyrazole boronic acid (or ester), the chosen base, and the internal standard stock solution. Omit the palladium catalyst and the aryl halide to isolate and observe only the stability of the boron reagent under the basic conditions.[2]
-
Data Acquisition: Take an initial ¹H NMR spectrum at t=0. Then, place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature.[2]
-
Monitoring: Acquire subsequent spectra at regular time intervals (e.g., every 15, 30, or 60 minutes).[2]
-
Analysis: For each spectrum, integrate the signal of the internal standard and the signals corresponding to a specific proton on the pyrazole boronic acid and the protodeboronated pyrazole. Calculate the relative molar amounts of the boronic acid and its decomposition product over time to determine the rate of protodeboronation.[2]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
identifying side products in 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. The following information addresses common side products and impurities encountered during its use in chemical reactions, particularly in cross-coupling methodologies like the Suzuki-Miyaura reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The primary side products encountered during reactions with this compound are typically a result of three main pathways: protodeboronation, homocoupling, and boroxine formation.
-
Protodeboronation: This is a common side reaction for many boronic acids where the boronic acid group is replaced by a hydrogen atom, yielding 1-(3-methylbutyl)-1H-pyrazole.[1][2][3][4] The propensity for this reaction is highly dependent on the reaction conditions, especially pH.[2][3]
-
Homocoupling: This side reaction results in the formation of a bipyrazole dimer, 1,1'-bis(3-methylbutyl)-1H,1'H-4,4'-bipyrazole. It is often catalyzed by palladium complexes, particularly in the presence of an oxidant.[5][6][7][8][9]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[10] This is often present as an impurity in the solid boronic acid starting material.
Q2: How can I detect the presence of these side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the desired product and detecting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the different components, aiding in the identification of side products by their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): ¹H NMR can show characteristic signals for the side products. For instance, the disappearance of the boronic acid signal and the appearance of a new proton signal on the pyrazole ring can indicate protodeboronation. ¹¹B NMR is particularly useful for observing boronic acid species and the formation of boroxines.[10]
Q3: What causes the formation of the homocoupled bipyrazole side product?
A3: The homocoupling of pyrazole boronic acids is typically a palladium-catalyzed process. It can occur under oxidative conditions, where the palladium catalyst promotes the coupling of two boronic acid molecules.[5][7][8][9] The mechanism is thought to be similar to a Suzuki-Miyaura cross-coupling, but with two boronic acid molecules reacting with each other.[6][9]
Q4: How can I minimize protodeboronation?
A4: Minimizing protodeboronation involves careful control of reaction conditions:
-
pH Control: The rate of protodeboronation is often pH-dependent.[2][3] Avoiding highly acidic or basic aqueous conditions where possible can be beneficial.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can reduce the rate of protodeboronation.[4] These esters can act as a "slow-release" source of the boronic acid under the reaction conditions.[11]
-
Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time necessary for the desired transformation.
Troubleshooting Guides
Issue 1: Low yield of desired cross-coupling product and significant formation of 1-(3-methylbutyl)-1H-pyrazole.
| Possible Cause | Suggested Solution |
| Protodeboronation of the starting material. This is often exacerbated by prolonged reaction times, high temperatures, or non-optimal pH in aqueous media.[4][11] | 1. Optimize pH: If using aqueous bases, screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal pH range.[12] 2. Use Anhydrous Conditions: If the reaction allows, switch to a non-aqueous solvent system. 3. Convert to a Boronate Ester: Use the pinacol ester of the boronic acid, which is generally more stable to protodeboronation.[4] 4. Slow Addition: If possible, add the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration. |
Issue 2: Formation of a high molecular weight impurity, identified as the bipyrazole homocoupling product.
| Possible Cause | Suggested Solution |
| Oxidative Homocoupling of the boronic acid, often catalyzed by the palladium catalyst in the presence of oxygen.[5][6][7][8][9] | 1. Degas Solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen. 2. Inert Atmosphere: Run the reaction under a strict inert atmosphere (e.g., nitrogen or argon). 3. Optimize Catalyst/Ligand: Some palladium catalysts and ligands may favor homocoupling more than others. Screen different catalyst systems. 4. Add a Reductant: In some cases, the addition of a small amount of a reducing agent can help to keep the palladium in its active Pd(0) state and disfavor oxidative pathways. |
Issue 3: Inconsistent reaction outcomes and poor mass balance.
| Possible Cause | Suggested Solution |
| Poor quality of the boronic acid starting material , which may contain significant amounts of the corresponding boroxine .[10] | 1. Analyze Starting Material: Use ¹¹B NMR to check for the presence of boroxines in the starting material. 2. Recrystallization/Purification: Purify the boronic acid before use. 3. Formation of Boronate Ester: Converting the boronic acid to its pinacol ester can facilitate purification and improve stability.[13] |
Experimental Protocols
Protocol: Mitigation of Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general method for minimizing the formation of the homocoupled bipyrazole side product during a Suzuki-Miyaura cross-coupling reaction with this compound.
1. Reagent and Solvent Preparation:
- All solvents (e.g., dioxane, toluene, DMF) must be thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.
- All solid reagents should be dried in a vacuum oven.
2. Reaction Setup:
- To a dry, oven-baked Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
- Seal the flask with a rubber septum.
- Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if required) under a positive flow of inert gas.
- Add the degassed solvent via syringe.
3. Reaction Execution:
- Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Analysis:
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired product to the homocoupled side product.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reactions.
Boronic Acid Equilibria
Caption: Equilibria involving boronic acids and related species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal-organic framework Co(4,4'-bipyrazolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Purification of Crude 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid.
Troubleshooting Guide
Problem 1: Low Purity After Initial Purification Attempt
Symptoms:
-
NMR or LC-MS analysis shows the presence of significant impurities.
-
The melting point of the isolated solid is broad or lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ineffective Purification Technique | The chosen method may not be suitable for the specific impurities present. Consider an alternative purification strategy. For instance, if recrystallization fails, column chromatography or an acid-base extraction might be more effective.[1] |
| Co-eluting Impurities in Chromatography | Impurities may have similar polarity to the desired product, leading to poor separation on a silica column.[1] Try modifying the mobile phase by adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to improve separation.[1] Alternatively, consider reverse-phase chromatography (C18) or using a different stationary phase like neutral alumina.[1] |
| Formation of Anhydrides (Boroxines) | Boronic acids can dehydrate to form cyclic anhydrides (boroxines), especially upon heating or under vacuum. This can complicate purification and analysis. To mitigate this, minimize exposure to high temperatures and consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before purification. |
| Residual Starting Materials or Reagents | Incomplete reaction or inadequate work-up can leave starting materials (e.g., halogenated pyrazole) or reagents (e.g., organolithium species byproducts) in the crude product. Optimize the reaction conditions and work-up procedure. An appropriate extraction or a carefully chosen recrystallization solvent can remove these impurities. |
Problem 2: Low Recovery/Yield After Purification
Symptoms:
-
The final mass of the purified product is significantly lower than theoretically expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product Loss During Transfers | Multiple transfer steps can lead to cumulative loss of material. Minimize the number of transfers and ensure vessels are rinsed with the appropriate solvent to recover all the product. |
| High Solubility in Recrystallization Solvent | If the product is too soluble in the chosen cold recrystallization solvent, a significant amount will remain in the mother liquor.[2] To improve yield, use the minimum amount of hot solvent necessary for dissolution and ensure the solution is thoroughly cooled.[2] Consider using a mixed solvent system to fine-tune solubility.[2] |
| Product Adsorption on Silica Gel | Boronic acids can sometimes adhere strongly to silica gel, leading to poor recovery from column chromatography.[3] Pre-treating the silica gel with boric acid has been shown to be effective in some cases for purifying boronate esters.[4] Using a more polar eluent or switching to a different stationary phase like alumina might also help.[1] |
| Decomposition on Silica Gel | Some boronic acids can be unstable on silica gel.[3] If decomposition is suspected, minimize the time the compound spends on the column and consider alternative methods like recrystallization or extraction. |
Problem 3: Product "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the product separates as an insoluble liquid.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Supersaturation at a Temperature Above the Melting Point | The solution is becoming supersaturated at a temperature where the product is still a liquid.[2] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization.[2] |
Troubleshooting Steps:
-
Add more solvent: Increase the volume of the "good" solvent to lower the saturation point.[2]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then place it in a cold bath.[2]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Add a seed crystal: If a small amount of pure, solid product is available, add a tiny crystal to the cooled solution to initiate crystallization.[2]
-
Change the solvent system: Experiment with different single or mixed solvent systems.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 4-halo-1-(3-methylbutyl)-1H-pyrazole), homocoupled byproducts of organometallic reagents, and boroxines (anhydrides formed from three molecules of the boronic acid). The presence of des-halo compounds or dimers of the starting material has also been reported as a potential impurity in similar preparations.[1]
Q2: Which purification method is generally most effective for this compound?
A2: The most effective method depends on the nature and quantity of the impurities.
-
Recrystallization is often a good first choice if the crude product is a solid and a suitable solvent can be found.[1] It is effective for removing impurities with different solubility profiles.
-
Silica gel column chromatography can be effective for separating compounds with different polarities.[1] However, boronic acids can sometimes be problematic on silica.[3]
-
Acid-base extraction is a useful technique that exploits the acidic nature of the boronic acid. The crude material can be dissolved in an organic solvent and extracted with a basic aqueous solution. The boronic acid will move to the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified, and the pure boronic acid is extracted back into an organic solvent.[1][5]
Q3: What are some recommended solvent systems for the purification of pyrazole boronic acids?
A3: The choice of solvent is highly dependent on the specific impurities.
For Recrystallization:
| Solvent/System | Polarity | Notes |
|---|---|---|
| Water | High | Can be effective for some polar boronic acids.[6] |
| Ethanol/Water | High | A common mixed-solvent system for polar compounds.[2] |
| Ethyl Acetate | Medium | Often a good starting point for moderately polar compounds.[1] |
| Hexane/Ethyl Acetate | Low to Medium | A versatile mixed-solvent system for adjusting polarity.[2] |
| Toluene | Low | Can be used for less polar compounds. |
For Column Chromatography (Silica Gel):
| Eluent System | Polarity | Notes |
|---|---|---|
| Hexane/Ethyl Acetate | Low to Medium | A standard eluent system for a wide range of polarities. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar compounds. A small amount of acetic acid may be added to improve peak shape. |
| Ethyl Acetate/Methanol | Medium to High | Another option for eluting polar compounds. |
Q4: How can I prevent the decomposition of my boronic acid during purification and storage?
A4: To prevent decomposition, particularly the formation of boroxines, it is advisable to store the purified this compound in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, converting it to its more stable pinacol ester derivative is a common strategy.[7]
Q5: My boronic acid streaks badly on the TLC plate. What can I do?
A5: Streaking on TLC is common for boronic acids and can be due to their interaction with the silica gel. Adding a small amount of a modifier to the developing solvent can often resolve this issue. Try adding 0.5-1% acetic acid or triethylamine to the eluent system.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a base (e.g., sodium hydroxide). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Organic Wash (Optional): Wash the combined basic aqueous layers with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a 1 M aqueous acid solution (e.g., hydrochloric acid) until the solution is acidic (test with pH paper). The boronic acid should precipitate out.
-
Product Extraction: Extract the precipitated boronic acid back into an organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow diagram for selecting a purification method.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in Suzuki-Miyaura Coupling Reactions
Welcome to the technical support center for the optimization of catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low to no yield of my desired coupled product. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Systematically check the following:
-
Reagent Quality: The purity of your this compound, aryl halide, and solvents is crucial. Impurities can poison the catalyst.[1] It is also known that heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond), especially at higher temperatures.[1] Using the more stable pinacol ester of the boronic acid can sometimes mitigate this issue.
-
Base Selection: The choice and quality of the base are critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent and Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.[1] Common solvents for Suzuki couplings include toluene, dioxane, and THF, often with some water to aid in dissolving the base.[1]
-
Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, it could lead to catalyst decomposition or increased side product formation.
Q2: I am observing the formation of significant side products, such as homocoupling of the boronic acid. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction. To minimize it:
-
Optimize Catalyst Loading: An excessively high catalyst concentration can sometimes promote side reactions. A screening of catalyst loading is recommended to find the optimal concentration that favors the desired cross-coupling.
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Ensure Anaerobic Conditions: The presence of oxygen can contribute to the homocoupling of boronic acids. Rigorous degassing of solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) are essential.
Q3: My reaction is proceeding very slowly or stalls before completion. What can I do to improve the reaction rate?
A3: Sluggish reactions can often be accelerated by addressing the following:
-
Increase Catalyst Loading: A low catalyst loading might be insufficient for driving the reaction to completion in a reasonable timeframe. A modest increase in the catalyst concentration can sometimes significantly improve the reaction rate. However, be mindful that excessive catalyst can lead to side reactions.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings involving heteroaryl boronic acids, using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) can enhance reactivity.[1]
-
Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor for any signs of decomposition of starting materials or products.
-
Choice of Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, may be more effective in promoting the transmetalation step compared to weaker bases like Na₂CO₃.[2]
Q4: How do I know what the optimal catalyst loading is for my specific reaction?
A4: The optimal catalyst loading is a balance between reaction efficiency (yield and rate) and cost-effectiveness, while minimizing side products. A systematic screening of the catalyst loading is the most effective way to determine the optimum. Start with a common loading (e.g., 1-2 mol%) and then systematically decrease it until the yield or reaction time is negatively affected. For some reactions, catalyst loadings as low as 0.05-1.5 mol% have been shown to be effective.[2][3]
Data Presentation: Effect of Catalyst Loading on Reaction Yield
The following table summarizes typical results from a catalyst loading optimization experiment for the Suzuki-Miyaura coupling of an N-alkylated pyrazole-4-boronic acid with an aryl bromide. These are representative data to guide your optimization process.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by LCMS, %) |
| 5.0 | 6 | 92 | 95 |
| 2.5 | 8 | 95 | 98 |
| 1.0 | 12 | 93 | 99 |
| 0.5 | 24 | 85 | 99 |
| 0.1 | 24 | 65 | >99 |
Reaction Conditions: this compound (1.2 equiv.), aryl bromide (1.0 equiv.), K₃PO₄ (2.0 equiv.), in a 4:1 mixture of dioxane and water at 100 °C under a nitrogen atmosphere. The catalyst used was a palladium(II) precatalyst with a suitable phosphine ligand.
Experimental Protocol: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the optimization of palladium catalyst loading in the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Potassium phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized water (degassed)
-
Reaction vials with stir bars and septum caps
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
Standard laboratory glassware and purification equipment (e.g., for column chromatography)
Procedure:
-
Vessel Preparation: To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials with septum caps and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst at varying loadings (e.g., 2.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%) to each respective vial.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vials in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once a reaction is complete (as determined by the consumption of the limiting reagent), cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
-
Analysis: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Compare the yields obtained from the different catalyst loadings to determine the optimal concentration.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Interplay of key experimental parameters.
References
Technical Support Center: Stability and Degradation of Boronic Acids in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids in Suzuki coupling reactions.
Troubleshooting Guide
Q1: My Suzuki coupling reaction is failing or giving low yields. I suspect my boronic acid is degrading. What should I investigate first?
A1: When troubleshooting a Suzuki coupling with a potentially unstable boronic acid, a systematic approach is crucial. Start by evaluating the following key areas:
-
Reaction Atmosphere: The presence of oxygen can lead to oxidative degradation of the boronic acid and decomposition of the palladium catalyst. Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.[1]
-
Reagent Purity: Impurities in the boronic acid, aryl halide, or other reagents can poison the catalyst or participate in side reactions.[2] Verify the purity of your starting materials. If the boronic acid has been stored for a long time, consider re-purifying it or using a freshly opened bottle.
-
Base Selection: The choice and quality of the base are critical. Strong bases, especially in the presence of water, can accelerate the protodeboronation of boronic acids.[1] Consider using a milder, non-hydroxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if running a water-sensitive reaction.
-
Solvent Choice: The solvent system can significantly impact boronic acid stability. Protic solvents like water can be a source of protons for protodeboronation.[1] If this is a suspected issue, switching to anhydrous solvents such as toluene, dioxane, or THF may be beneficial.
Q2: I am observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. How can I minimize this protodeboronation?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common degradation pathway, especially for electron-rich, heteroaryl, and vinyl boronic acids.[1][3] To mitigate this side reaction, consider the following strategies:
-
Use Anhydrous Conditions: Since water is the primary proton source for protodeboronation, employing anhydrous solvents and reagents can significantly reduce this side reaction.[1]
-
Employ Milder Bases: Strong bases can promote protodeboronation. Switching to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[4]
-
Lower the Reaction Temperature: Protodeboronation is often accelerated at higher temperatures. Reducing the reaction temperature may disfavor this degradation pathway relative to the desired cross-coupling. However, a more active catalyst system might be necessary to achieve a reasonable reaction rate at a lower temperature.[4]
-
Utilize a "Slow-Release" Strategy: Convert the unstable boronic acid into a more stable derivative that slowly hydrolyzes in situ to release the active boronic acid at a low concentration. This minimizes the concentration of the free boronic acid available for degradation.[5][6][7] Common stabilized forms include:
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that are unreactive under anhydrous conditions but can be deprotected under mild aqueous basic conditions to slowly release the boronic acid.[5][6][8]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally more stable to storage and reaction conditions than the corresponding boronic acids and are excellent coupling partners.[9][10][11]
-
Diethanolamine (DABO) Adducts: These are often crystalline, air- and water-stable solids that can be used directly in Suzuki couplings, particularly in the presence of a protic co-solvent.[3][12]
-
Q3: My reaction mixture is turning black, and I'm getting a lot of homocoupling of my boronic acid. What is causing this, and how can I prevent it?
A3: The formation of palladium black and homocoupling byproducts (dimers of your boronic acid) are often linked and can be caused by several factors:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.
-
Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[13] The addition of a mild reducing agent may help.
-
Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. Using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., Buchwald ligands), can improve catalyst stability and activity.
To suppress homocoupling, ensure your reaction is strictly anaerobic. A nitrogen or argon sparge of the reaction mixture before adding the catalyst can be beneficial.[11]
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for boronic acids in the context of Suzuki coupling?
A1: There are three primary degradation pathways for boronic acids under Suzuki coupling conditions:
-
Protodeboronation: Cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is often catalyzed by acid or base, with water acting as the proton source.[1][14][15]
-
Oxidation: The boron center is susceptible to oxidation, which can be promoted by residual oxygen or peroxides in solvents (especially ethers), leading to the formation of phenols from arylboronic acids.[13][14]
-
Homocoupling: The palladium catalyst can mediate the coupling of two molecules of the boronic acid to form a symmetrical biaryl species. This is often more prevalent when using Pd(II) precatalysts or in the presence of oxygen.[13]
Q2: How should I store my boronic acids to ensure their stability?
A2: The stability of boronic acids during storage can vary greatly depending on their structure. For sensitive boronic acids, especially heteroaryl derivatives, it is recommended to store them under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerated or frozen).[4] For long-term stability and ease of handling, converting them to more stable derivatives like MIDA boronates, potassium trifluoroborate salts, or diethanolamine adducts is a highly effective strategy.[8][10][12]
Q3: Are boronate esters always more stable than boronic acids?
A3: While boronate esters, such as the commonly used pinacol esters, are generally more stable to storage and handling than their corresponding boronic acids, their stability under reaction conditions can be nuanced.[12][13][16] Some boronate esters can hydrolyze to the boronic acid under the aqueous basic conditions of the Suzuki coupling.[12] The rate of this hydrolysis and the subsequent reactivity of the released boronic acid will influence the overall outcome. In some cases, certain boronate esters can undergo protodeboronation even faster than the parent boronic acid.[17][18][19]
Q4: Can I monitor the degradation of my boronic acid during the reaction?
A4: Yes, monitoring the concentration of your boronic acid and the appearance of degradation products over time can provide valuable insights. Common analytical techniques for this purpose include:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the boronic acid from its degradation products and the desired cross-coupling product, allowing for quantification.[20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the starting boronic acid and the appearance of new signals corresponding to byproducts. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify the components of the reaction mixture, including low-level degradation products.[23]
Data Presentation
Table 1: pH-Rate Profiles for Protodeboronation of Selected Boronic Acids
The following table summarizes the half-lives (t₁/₂) of various boronic acids under specific pH conditions, illustrating the significant impact of pH on their stability.
| Boronic Acid | Conditions | Half-life (t₁/₂) | Reference |
| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [22][24] |
| 5-Thiazolylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [22][24] |
| 2-Furylboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~1 hour | [4] |
| 2-Thiopheneboronic acid | pH 13, 70 °C, 50% aq. dioxane | ~10 hours | [4] |
| 3-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [22][24] |
| 4-Pyridylboronic acid | pH 12, 70 °C | > 1 week | [22][24] |
| Cyclopropylboronic acid | pH 12, 70 °C | > 1 week | [22][24] |
| Vinylboronic acid | pH 12, 70 °C | > 1 week | [22][24] |
| 2,6-Difluorophenylboronic acid | pH > pKa | ~5 seconds | [18] |
| Pentafluorophenylboronic acid | pH > pKa | ~2.6 milliseconds | [18] |
Note: The data presented are for comparative purposes. Actual rates of degradation will depend on the specific reaction conditions, including temperature, solvent, and the concentration of other reagents.
Experimental Protocols
Protocol 1: Preparation of a MIDA Boronate from a Boronic Acid
This protocol describes a general procedure for the synthesis of an air-stable MIDA boronate from a potentially unstable boronic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)[14]
-
Anhydrous dioxane
-
Magnetic stir bar
-
Round-bottom flask
-
Oil bath
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the boronic acid and MIDA anhydride.[14]
-
Seal the flask, and purge with an inert atmosphere (nitrogen or argon).
-
Add anhydrous dioxane via syringe to form a suspension.[14]
-
Heat the reaction mixture in an oil bath at 70-80 °C. The reaction progress can be monitored by the formation of a precipitate (the MIDA boronate).[14]
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The MIDA boronate can be isolated by filtration, washed with a suitable solvent (e.g., hexanes or diethyl ether), and dried under vacuum. The product is typically a stable, crystalline solid.[1][14]
Protocol 2: General Procedure for Suzuki Coupling with an Unstable Heterocyclic Boronic Acid via its MIDA Boronate
This protocol outlines a "slow-release" strategy for Suzuki coupling using a stabilized MIDA boronate.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)[5]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[5]
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)[5]
-
Base (e.g., K₃PO₄, 3.0-7.5 equiv)[5]
-
Degassed solvent system (e.g., dioxane/water 5:1)[5]
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stir bar
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide, MIDA boronate, and base.[4]
-
Seal the vessel and thoroughly purge with an inert atmosphere (argon or nitrogen) for 10-15 minutes.[4]
-
Under the inert atmosphere, add the palladium catalyst and ligand.[4]
-
Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 60-100 °C).[5]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. benchchem.com [benchchem.com]
- 24. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
how to prevent homocoupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
Topic: Preventing Homocoupling of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling during the Suzuki-Miyaura cross-coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my Suzuki-Miyaura reaction?
A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid starting material react with each other to form a symmetrical bi-pyrazole dimer. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can be difficult to separate during purification due to structural similarities with the target molecule.
Q2: What are the primary causes of homocoupling of my this compound?
A2: There are two main culprits that promote the homocoupling of boronic acids:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidation of the active Palladium(0) catalyst to Palladium(II). These Pd(II) species can then mediate the homocoupling of your boronic acid. Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II) Precatalysts: If you are using a Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to form the homocoupled product. This is because the Pd(II) needs to be reduced to the catalytically active Pd(0), and one pathway for this reduction involves the boronic acid itself.
Q3: My pyrazole boronic acid seems particularly prone to side reactions. Are there specific considerations for this class of compounds?
A3: Yes, heteroaryl boronic acids, including pyrazole derivatives, can present unique challenges. Unprotected pyrazoles possess an acidic N-H proton. The resulting pyrazolate anion can interact with the palladium catalyst, potentially leading to catalyst deactivation or promoting side reactions. While your substrate, this compound, has a substituted nitrogen, the electronic nature of the pyrazole ring can still influence its reactivity and stability under coupling conditions. For some pyrazolylboronic esters, the addition of potassium formate has been shown to suppress homocoupling.
Troubleshooting Guide
If you are observing significant homocoupling of this compound, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating best practices to suppress homocoupling.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, if not using a precatalyst that includes it)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the entire mixture can be further degassed by the freeze-pump-thaw method (three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure with Potassium Formate for Pyrazolylboronic Esters
For cases where the boronic acid is converted to a boronic ester (e.g., a pinacol ester) to improve stability, the addition of potassium formate can be beneficial.
Modification to Protocol 1:
-
In step 1, along with the other reagents, add potassium formate (1.5 equivalents).
-
Proceed with the remaining steps as outlined in Protocol 1.
Data Presentation
The following table summarizes the yields of the desired cross-coupled product from the Suzuki-Miyaura reaction of 4-bromopyrazoles with various arylboronic acids under different catalytic conditions. While direct quantification of the homocoupling byproduct is not provided in the cited literature, higher yields of the desired product are indicative of more efficient cross-coupling and reduced side reactions, including homocoupling.
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Cross-Coupled Product (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | Varies, often moderate |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 12 | 65-85 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 61-86[1][2] |
| SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | Generally good yields |
Data is compiled from studies on various substituted pyrazoles and arylboronic acids and should be considered as a general guide. Optimization for this compound is recommended.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations in a Suzuki-Miyaura cross-coupling reaction, including the desired catalytic cycle and the undesired homocoupling pathway.
Caption: Suzuki-Miyaura catalytic cycle and homocoupling side reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
This guide provides detailed protocols and troubleshooting advice for the purification of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
Q2: My compound is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?
A2: "Oiling out" typically occurs when a compound precipitates from the solution at a temperature above its melting point.[1] To resolve this, you can try the following:
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the hot solution to decrease the saturation point, which may allow crystallization to begin at a lower temperature.[1]
-
Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can facilitate gradual cooling, which favors crystal lattice formation over oiling.[1]
-
Change the Solvent System: Experiment with a different solvent or a new solvent/anti-solvent combination. A solvent with a lower boiling point might be beneficial.[1]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Q3: My final yield after recrystallization is very low. How can I improve the recovery of my compound?
A3: Low yield is a common issue that can often be mitigated with procedural adjustments:
-
Use Minimal Hot Solvent: Dissolve your crude product in the absolute minimum amount of hot solvent required for complete dissolution. Using an excess will keep more of your compound dissolved in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Cool the solution to room temperature first, and then in an ice bath to maximize precipitation.
-
Minimize Washing: When washing the collected crystals, use a small amount of ice-cold fresh solvent to avoid redissolving the product.
-
Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling.
Q4: How can I remove colored impurities during the recrystallization process?
A4: If your crude product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot, dissolved solution. The impurities will adsorb onto the surface of the charcoal. Allow the mixture to sit for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q5: What are my options if recrystallization consistently fails to purify the compound?
A5: If recrystallization is unsuccessful, other purification techniques should be considered. Column chromatography on silica gel can be effective, though boronic acids can sometimes be challenging to elute.[2][4] Another strategy is to derivatize the boronic acid into a more crystalline form, such as a salt or a diethanolamine adduct, which can be more easily purified by recrystallization and then converted back to the free boronic acid.[2][3][4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add Solvent: Add a small amount of the selected solvent and begin heating the mixture on a hot plate with stirring.
-
Heating: Continue adding the solvent in small portions until the compound just dissolves completely at or near the solvent's boiling point. It is critical to use the minimum amount of hot solvent necessary.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely. This can be done by air-drying on the filter paper or for a more thorough result, in a desiccator under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. It involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in an Erlenmeyer flask.
-
Add Anti-Solvent: While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling & Collection: Allow the solution to cool slowly, as described in Protocol 1 (steps 4-8), to induce crystallization.
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization Screening
| Solvent Class | "Good" Solvent (Compound is Soluble) | "Anti-Solvent" (Compound is Insoluble) | Polarity | Notes |
| Alcohol / Water | Ethanol, Methanol, or Isopropanol | Water | High | A very common and effective system for moderately polar compounds.[1] |
| Ester / Alkane | Ethyl Acetate | Hexane or Heptane | Medium | Good for compounds of intermediate polarity.[1] |
| Ketone / Alkane | Acetone | Hexane or Heptane | Medium | Another useful combination for compounds of intermediate polarity.[1] |
| Halogenated | Dichloromethane | Hexane or Heptane | Medium-Low | Useful for less polar compounds. |
Visualizations
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Decision-making guide for troubleshooting "oiling out".
References
Technical Support Center: 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reaction failures involving 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to mitigate common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Failure in Suzuki-Miyaura coupling reactions often stems from a few key areas. First, assess the quality and stability of your boronic acid, as alkylboronic acids can be less stable than their aryl counterparts.[1] Next, verify the activity of your palladium catalyst system; the choice of palladium precursor and ligand is critical and not universally applicable for all substrates.[1] Ensure all reaction conditions—base, solvent, temperature, and reaction time—are optimized.[1] Finally, rigorously exclude oxygen, which can deactivate the catalyst and promote undesirable side reactions.[1][2]
Q2: I am observing a significant amount of a side product that corresponds to the protonated pyrazole (1-(3-methylbutyl)-1H-pyrazole). What is this side reaction and how can I prevent it?
A2: This side product is the result of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process consumes your starting material and reduces the yield of the desired product.[3] It is often promoted by harsh reaction conditions such as high temperatures, strong bases, and the presence of excess water or other proton sources.[1][3] To minimize protodeboronation, consider using milder reaction conditions, such as a lower temperature or a weaker base (e.g., K₃PO₄, Cs₂CO₃, KF).[3][4] Employing anhydrous solvents or using a more stable boronic acid derivative, like a pinacol ester or a MIDA boronate, can also be highly effective.[1][3]
Q3: The this compound in my laboratory appears oily or sticky, not like a crystalline solid. Is it still usable?
A3: Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines, which can cause the material to appear oily or sticky.[1] For many Suzuki-Miyaura reactions, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be used directly.[1] However, this physical change may indicate some degradation, which could affect reaction stoichiometry and yield. If you suspect boroxine formation is hindering solubility or reactivity, adding a controlled amount of water to the reaction can help shift the equilibrium back to the active boronic acid monomer.[3]
Q4: What is the best way to store this compound to ensure its longevity?
A4: Due to its hygroscopic nature and susceptibility to degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1] For long-term storage, it is highly recommended to keep it in a freezer at -20°C or below to minimize decomposition.[1]
Q5: I am seeing a homocoupling byproduct (a bipyrazole derivative) in my reaction mixture. What causes this and how can it be avoided?
A5: The formation of a homocoupling byproduct results from the palladium-catalyzed oxidative coupling of two molecules of the boronic acid.[1] This side reaction is often facilitated by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1][3] To prevent this, ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas. Using a direct Pd(0) catalyst source, such as Pd(PPh₃)₄, can also circumvent issues related to the incomplete reduction of Pd(II) precatalysts.[1]
Troubleshooting Guides
Guide 1: Low to No Product Formation
If your reaction is yielding little to no desired product, systematically evaluate the following parameters.
| Parameter | Potential Issue | Recommended Solution(s) |
| Boronic Acid Quality | Degradation via hydrolysis or oxidation; formation of inactive boroxine trimer. | Use a fresh bottle or a recently purchased lot. Consider converting the boronic acid to a more stable pinacol or MIDA ester derivative for storage and use.[1][5] |
| Catalyst System | Inactive palladium source (e.g., oxidized phosphine ligands, decomposed precatalyst). | Use a fresh source of palladium and ligands. Employ robust, air-stable precatalysts. For sterically demanding couplings, use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[2] |
| Reaction Conditions | Suboptimal base, solvent, or temperature. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure solvents are anhydrous and properly degassed.[1] Incrementally increase the reaction temperature, as many Suzuki couplings require heat to proceed efficiently.[1] |
| Oxygen Contamination | Deactivation of the Pd(0) catalyst. | Ensure the reaction vessel and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon/Nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.[2] |
Guide 2: Significant Side Product Formation
If purification is complicated by major byproducts, consult the following table.
| Side Product | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation Product | Presence of excess water/protons; strong base; high temperature.[3] | Use anhydrous conditions and a milder base (e.g., KF, K₂CO₃).[2] Lower the reaction temperature. Use a protected boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt) to provide a "slow release" of the active boronic acid, keeping its concentration low.[3][5] |
| Homocoupling Product | Presence of oxygen; high concentration of Pd(II) species.[3] | Rigorously deoxygenate the reaction mixture. Use an efficient Pd(0) catalyst source to avoid side reactions during the reduction of Pd(II) precatalysts.[3] |
| Starting Material Decomposition | The pyrazole nitrogen may coordinate to the palladium center, inhibiting catalysis.[6] | The choice of ligand is crucial. Highly electron-donating and sterically bulky ligands can sometimes overcome substrate inhibition by favoring the desired catalytic cycle steps.[2] |
Visualizations
Caption: A logical troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between this compound and its boroxine form.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as finely powdered K₃PO₄ (2.0-3.0 equiv.).[4]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via cannula or syringe.[4]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of the Pinacol Ester Derivative
For improved stability, the boronic acid can be converted to its pinacol ester.[7]
-
Setup: Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reaction: Heat the mixture to reflux to azeotropically remove water. Monitor the reaction until all the starting material is consumed.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in subsequent reactions or purified by column chromatography or recrystallization.[8]
Protocol 3: Aqueous Base Workup for Boronic Acid Removal
This procedure is effective for removing unreacted boronic acid and related impurities from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. This converts the acidic boronic acid into its highly water-soluble boronate salt.[3]
-
Separation: Repeat the aqueous base wash 2-3 times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Managing Reaction Kinetics with Substituted Pyrazole Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing substituted pyrazole boronic acids in chemical reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and kinetic data to help manage and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a substituted pyrazole boronic acid is giving low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings involving pyrazole boronic acids can stem from several factors. Begin by assessing the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) source or a more efficient precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[1] Ensure your reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Purity and Stability of Boronic Acid: Pyrazole boronic acids can be susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond).[2] Verify the purity of your boronic acid. If degradation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is substrate-dependent and may require screening.[3]
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. The ratio can significantly impact the reaction rate and yield.
Q2: I am observing significant homocoupling of my pyrazole boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To minimize homocoupling:
-
Thorough Degassing: Ensure all solvents are rigorously degassed, and the reaction is maintained under a strict inert atmosphere.
-
Use of Pinacol Esters: Pyrazole boronic acid pinacol esters are generally more stable and less prone to homocoupling than the corresponding free boronic acids.[5]
-
Addition of Potassium Formate: In some cases, the addition of potassium formate has been shown to suppress the homocoupling of pyrazolylboronic esters.
Q3: What are the signs of catalyst decomposition, and how can it be prevented?
A3: A common sign of catalyst decomposition is the formation of "palladium black," a fine black precipitate. This indicates the aggregation of Pd(0) into an inactive form. To prevent this:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands stabilize the Pd(0) species and promote the desired catalytic cycle.
-
Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Reaction Concentration: Running the reaction at a suitable concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent) can also help maintain catalyst stability.[1]
Q4: Are there alternative coupling methods if Suzuki-Miyaura coupling fails?
A4: Yes, the Chan-Lam coupling is a viable alternative for forming C-N or C-O bonds using pyrazole boronic acids.[6][7] This copper-catalyzed reaction couples the pyrazole boronic acid with amines or alcohols and can often be performed under milder conditions, sometimes even at room temperature and open to the air.[7][8]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Switch to a more active precatalyst (e.g., a Buchwald G3 or G4 precatalyst). | Catalysts can degrade over time. Precatalysts can ensure efficient generation of the active Pd(0) species. |
| Oxygen Contamination | - Ensure thorough degassing of solvents (e.g., by sparging with argon or freeze-pump-thaw cycles).- Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling.[1] |
| Ineffective Base | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).- Ensure the base is finely powdered and anhydrous (if required by the protocol). | The base's strength and solubility are crucial for activating the boronic acid. |
| Poor Substrate Solubility | - Try a different solvent or solvent mixture.- Increase the reaction temperature cautiously. | Both coupling partners must be sufficiently soluble for the reaction to proceed efficiently. |
| Protodeboronation | - Use the corresponding pyrazole boronic acid pinacol ester or trifluoroborate salt.- Use anhydrous conditions if possible. | These derivatives are often more stable and less prone to cleavage of the C-B bond.[3] |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture. | - Improve degassing and inert atmosphere techniques.[9] |
| Protodeboronation Product | - Presence of excess water or protic sources.- Instability of the boronic acid. | - Use anhydrous solvents.- Switch to a more stable boronate ester.[3] |
| Hydrolysis of Functional Groups (e.g., esters) | - Use of a strong, nucleophilic base. | - Switch to a weaker, non-nucleophilic base like K₃PO₄ or KF.[4] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75-95 | [10] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 80-92 | [1] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | 85-98 | [6] |
Table 2: Effect of Substituents on Chan-Lam Coupling Yields of Arylboronic Acids with 3(5)-Nitro-1H-pyrazole
| Arylboronic Acid Substituent | Yield (%) | Observation | Reference |
| 4-OCH₃ | 85 | Electron-donating groups tend to give higher yields. | [7] |
| 4-CH₃ | 82 | [7] | |
| H | 78 | [7] | |
| 4-Cl | 70 | Electron-withdrawing groups tend to give lower yields. | [7] |
| 4-NO₂ | 55 | [7] | |
| 2-CH₃ | 65 | Ortho-substituents may decrease yield due to steric hindrance. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyrazole Boronic Acid
Materials:
-
Substituted Pyrazole Boronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, 10:1 mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, substituted pyrazole boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam Coupling of a Substituted Pyrazole Boronic Acid with an Amine
Materials:
-
Substituted Pyrazole Boronic Acid (1.0 equiv)
-
Amine (2.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv)
-
Boric Acid (B(OH)₃, 2.0 equiv) (optional, can improve yields)
-
Acetonitrile
-
3 Å Molecular Sieves
Procedure:
-
To a reaction vessel, add the substituted pyrazole boronic acid, amine, Cu(OAc)₂, boric acid (if used), and activated 3 Å molecular sieves.[6][7]
-
Add acetonitrile as the solvent.
-
Stir the mixture at the desired temperature (e.g., 70 °C) for 18-24 hours. The reaction is often run open to the atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove solid residues.
-
Wash the filtrate with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
1H NMR Analysis of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this document presents a detailed prediction of its 1H NMR spectrum based on established chemical shift principles. For comparative purposes, experimental data for the structurally similar 1-isobutyl-1H-pyrazole-4-boronic acid pinacol ester is provided. This guide also outlines a standard experimental protocol for acquiring 1H NMR spectra for such compounds.
Predicted 1H NMR Data of this compound
The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from typical chemical shifts of pyrazole and isobutyl moieties. The protons are labeled according to the numbering scheme in Figure 1.
Table 1: Predicted 1H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.8 - 8.0 | s | - | 1H |
| H-5 | ~7.6 - 7.8 | s | - | 1H |
| H-1' | ~4.1 - 4.3 | t | ~7-8 | 2H |
| H-2' | ~1.8 - 2.0 | m | ~7 | 2H |
| H-3' | ~1.6 - 1.8 | m | ~7 | 1H |
| H-4' | ~0.9 - 1.0 | d | ~7 | 6H |
| B(OH)₂ | broad s | - | - | 2H |
Note: The chemical shift of the B(OH)₂ protons can be highly variable and may exchange with residual water in the solvent.
Comparative 1H NMR Data of 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester
For a practical comparison, the experimental 1H NMR data for 1-isobutyl-1H-pyrazole-4-boronic acid pinacol ester is presented in Table 2. The pinacol ester is a common derivative of boronic acids, and its spectral features for the pyrazole and isobutyl groups are expected to be similar to the target compound.
Table 2: Experimental 1H NMR Data for 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 7.85 | s | - | 1H |
| H-5 | 7.55 | s | - | 1H |
| H-1' | 3.89 | d | 7.2 | 2H |
| H-2' | 2.15 | m | 6.8 | 1H |
| H-3' | 0.90 | d | 6.7 | 6H |
| Pinacol -CH₃ | 1.30 | s | - | 12H |
Data obtained from commercially available sources.
Experimental Protocol for 1H NMR Analysis
A standard protocol for the acquisition of a 1H NMR spectrum for compounds like this compound is as follows.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
The choice of solvent is critical, and DMSO-d₆ is often suitable for boronic acids to observe the exchangeable B(OH)₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.
3. Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical acquisition parameters include:
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
Spectral width (sw): A range of -2 to 12 ppm is generally sufficient.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the proton-proton connectivities.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow of the 1H NMR analysis and the structural relationship for signal assignment.
Caption: Workflow for 1H NMR Analysis.
Caption: Logic for 1H NMR Signal Assignment.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of 1-(3-methylbutyl)-1H-pyrazole-4-boronic Acid Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the analysis of reaction products is a critical step. This guide provides a comparative overview of mass spectrometry techniques for the characterization of reaction products of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a versatile building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The inherent challenges in the mass spectrometric analysis of boronic acids, such as their propensity for dehydration to form cyclic boroxines, necessitate a careful selection of analytical strategies.[1] This guide explores three common mass spectrometry approaches: Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS); Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS); and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting their respective strengths and weaknesses in this context.
Hypothetical Reaction: Suzuki-Miyaura Coupling
To provide a practical framework for comparison, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl halide (Ar-X), a common application for this class of compounds.[2][3][4][5] The expected product is 1-(3-methylbutyl)-4-aryl-1H-pyrazole.
Comparative Analysis of Mass Spectrometry Techniques
The choice of an appropriate mass spectrometry technique is paramount for the unambiguous identification and quantification of the desired product, starting materials, and potential byproducts. The following sections compare ESI-MS, MALDI-MS, and GC-MS for the analysis of the aforementioned hypothetical reaction mixture.
Table 1: Comparison of Mass Spectrometry Ionization Techniques for the Analysis of this compound Reaction Products
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Liquid Chromatography (LC) or direct infusion | Solid crystalline matrix | Gas Chromatography (GC) |
| Ionization Principle | Soft ionization of solvated analytes | Soft ionization from a matrix | Hard ionization by electron impact (EI) |
| Derivatization | Optional, but can improve sensitivity | Optional, matrix can act as a derivatizing agent[6] | Mandatory for boronic acids (e.g., silylation)[1] |
| Typical Observations | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions; potential for solvent adducts[1] | Primarily singly charged molecular ions [M]⁺ or [M+H]⁺; matrix adducts[1] | Extensive fragmentation patterns providing structural information[1] |
| Advantages | Excellent for polar and thermally labile compounds, easily coupled to LC for separation[7] | High sensitivity, tolerance to salts, suitable for complex mixtures[1][6] | Excellent chromatographic separation, reproducible fragmentation for library matching[1] |
| Disadvantages | Can be suppressed by high salt concentrations, potential for in-source reactions[1] | Matrix interference can complicate spectra, choice of matrix is critical[6] | Requires volatile and thermally stable analytes, derivatization adds complexity[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for each of the discussed mass spectrometry techniques.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) Protocol
This method is well-suited for the direct analysis of the reaction mixture, allowing for the separation and identification of the starting materials, product, and any polar byproducts.
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent, such as a mixture of acetonitrile and water.
-
A typical starting concentration is 1-10 µg/mL.[1]
-
For positive ion mode, the addition of a small amount of formic acid (0.1%) to the solvent can aid in protonation. For negative ion mode, a small amount of ammonium hydroxide can be used.[1][8]
Instrumentation and Conditions:
-
Liquid Chromatograph: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 100-1000.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Protocol
MALDI-MS is a high-sensitivity technique that can be useful for rapid screening of reaction products.
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent like acetonitrile.[1][6] DHB is known to be effective for boronic acids as it can also act as a derivatizing agent.[1][6]
-
Mix the diluted reaction mixture solution with the matrix solution in a 1:1 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
Instrumentation and Conditions:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Laser: Typically a nitrogen laser (337 nm).
-
Ionization Mode: Positive ion reflectron mode.
-
Mass Range: m/z 100-1000.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Silylation
GC-MS provides excellent separation and detailed structural information through fragmentation, but requires derivatization of the boronic acid to increase its volatility.
Sample Preparation (Derivatization):
-
Evaporate the solvent from an aliquot of the reaction mixture.
-
Add a dry, aprotic solvent (e.g., pyridine or acetonitrile) to the residue.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Mass Spectrometer: An electron ionization (EI) source at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
Conclusion
The selection of a mass spectrometry technique for the analysis of this compound reaction products is a nuanced decision that depends on the specific analytical goals. LC-ESI-MS offers a robust and versatile platform for the direct analysis of complex reaction mixtures with minimal sample preparation. MALDI-MS provides a rapid and highly sensitive method for screening, particularly when dealing with complex matrices. GC-MS, while requiring a derivatization step, delivers excellent chromatographic resolution and detailed structural information through its characteristic fragmentation patterns. For comprehensive characterization, a combination of these techniques may be most effective, with LC-MS providing initial screening and quantification, and GC-MS or tandem MS (MS/MS) experiments offering deeper structural elucidation of the product and any impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Head-to-Head Comparison: Reactivity of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid versus its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester is a critical decision in synthesis design, impacting reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its corresponding pinacol ester, focusing on their reactivity and handling characteristics in the widely used Suzuki-Miyaura cross-coupling reaction.
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via C-C bond formation is a cornerstone of drug discovery. The Suzuki-Miyaura reaction is a premier method for such transformations, offering mild conditions and broad functional group tolerance. The choice of the boron-containing reagent is pivotal. While boronic acids are traditionally seen as more reactive, their pinacol esters offer significant advantages in terms of stability and ease of handling.[1][2][3]
Executive Summary: A Trade-off Between Reactivity and Stability
The fundamental difference between this compound and its pinacol ester lies in a trade-off between reactivity and stability. Generally, the free boronic acid is more reactive and may lead to faster reaction times in Suzuki-Miyaura couplings.[4] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.
However, this higher reactivity comes at the cost of reduced stability. Boronic acids are susceptible to dehydration to form cyclic boroxine trimers and can undergo protodeboronation, especially under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[2]
Conversely, the pinacol ester of this compound offers enhanced stability. The pinacol group protects the boron atom, making the compound less prone to degradation, easier to purify by chromatography, and giving it a longer shelf life.[3][5] While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, direct transmetalation from the ester is also possible.[6]
Quantitative Data Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, potentially leading to faster reaction times.[4] | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to boroxine formation and protodeboronation.[2] | High; stable to air and moisture, allowing for easier handling and storage.[3][5] |
| Handling | Can be challenging due to instability. | Crystalline solid, generally easier to handle and weigh accurately. |
| Purification | Can be difficult to purify via silica gel chromatography. | Amenable to standard chromatographic purification. |
| Yield | Can be high, but may be compromised by degradation of the starting material. | Often provides more consistent and reproducible yields due to higher stability.[1] |
| Typical Catalyst Loading | May be effective with lower catalyst loading in some cases due to higher reactivity. | May require slightly higher catalyst loading or more forcing conditions. |
| Storage | Requires storage under inert atmosphere and refrigerated conditions. | Can be stored on the benchtop for extended periods.[1] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of pyrazole boronic acids.[2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is adapted from a procedure for the Suzuki coupling of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.[5]
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl chloride or bromide)
-
Palladium catalyst (e.g., Pd(PtBu₃)₂)
-
Base (e.g., KF or K₃PO₄)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an atmosphere of nitrogen, add the aryl halide (1.0 mmol), this compound pinacol ester (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.2 mmol).
-
Add anhydrous, degassed solvent (5 mL).
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Age the mixture at this temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate or MTBE (10 mL) and 2 M HCl (10 mL).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizing the Workflow and Rationale
To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision logic for selecting the appropriate boron reagent.
Conclusion
The choice between this compound and its pinacol ester for Suzuki-Miyaura coupling is a classic example of the balance between reactivity and stability in organic synthesis. For rapid, small-scale reactions where the boronic acid can be used shortly after preparation or purchase, its higher intrinsic reactivity may be advantageous. However, for applications requiring high reproducibility, ease of handling, and long-term storage, particularly in the context of library synthesis and process development, the pinacol ester is the superior choice. Its enhanced stability often outweighs the potential for slightly slower reaction kinetics, leading to more reliable and consistent outcomes in the synthesis of valuable pyrazole-containing molecules.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. a2bchem.com [a2bchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Boronic Acid Isomers: Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole boronic acids are a class of versatile reagents that have garnered significant attention in medicinal chemistry and materials science.[1][2] The pyrazole nucleus is a common scaffold in many biologically active compounds, and the boronic acid moiety serves as a key handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][3] This guide provides a comparative overview of the three main positional isomers of unsubstituted pyrazole boronic acid: pyrazole-3-boronic acid, pyrazole-4-boronic acid, and pyrazole-5-boronic acid.
Structural Comparison
The fundamental difference between the three isomers lies in the position of the boronic acid group on the pyrazole ring. This seemingly subtle variation can influence the electronic properties, steric hindrance, and ultimately, the reactivity of the molecule.
| Isomer | Chemical Structure | IUPAC Name |
| Pyrazole-3-boronic acid | ![]() | (1H-pyrazol-3-yl)boronic acid |
| Pyrazole-4-boronic acid | ![]() | (1H-pyrazol-4-yl)boronic acid |
| Pyrazole-5-boronic acid | ![]() | (1H-pyrazol-5-yl)boronic acid |
Note: Due to the tautomerism of the pyrazole ring, pyrazole-3-boronic acid and pyrazole-5-boronic acid can be considered equivalent in many contexts, as the proton on the nitrogen can shift between the N1 and N2 positions. However, for substituted pyrazoles, these positions are distinct.
Synthesis Protocols
The synthesis of pyrazole boronic acid isomers typically involves the introduction of the boronic acid or a boronic ester group onto a pre-functionalized pyrazole ring. The choice of starting material and reaction conditions is crucial for achieving the desired isomer.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrazole boronic acid isomers.
Synthesis of Pyrazole-3-boronic acid (Pinacol Ester)[4]
This method involves a diazotization reaction followed by a lithium-halogen exchange and borylation.
Experimental Protocol:
-
Diazotization: N-methyl-3-aminopyrazole is treated with a diazotizing agent to synthesize 3-iodo-1-methyl-1H-pyrazole.
-
Borylation: The resulting 3-iodo-1-methyl-1H-pyrazole is dissolved in an appropriate solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
n-Butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange.
-
Isopropoxyboronic acid pinacol ester is then added as the boronating agent.
-
The reaction is quenched, and the product, 1-methyl-1H-pyrazole-3-boronic acid pinacol ester, is isolated and purified.
Synthesis of Pyrazole-4-boronic acid (Pinacol Ester)
This isomer is commonly synthesized via a palladium-catalyzed cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: 1-Boc-4-halogenopyrazole (e.g., 4-bromopyrazole), pinacol diboron, a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a weak base (e.g., potassium acetate) are combined in a suitable solvent (e.g., dioxane).
-
Reaction: The mixture is heated under an inert atmosphere until the reaction is complete.
-
Deprotection and Isolation: The Boc-protected pyrazole-4-boronic acid pinacol ester is then deprotected, typically by heating, to yield the final product.
Reactivity in Suzuki-Miyaura Cross-Coupling
While direct comparative kinetic data for the Suzuki-Miyaura coupling of the different pyrazole boronic acid isomers is scarce, some inferences can be drawn from related studies. For instance, research on the coupling of bromopyrazoles has shown that 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[4] This suggests that the electronic and steric environment of the coupling site plays a significant role. It is plausible that pyrazole-3(5)-boronic acids and pyrazole-4-boronic acids would exhibit different reaction kinetics and yields in Suzuki-Miyaura couplings due to these electronic and steric differences.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: The central role of pyrazole boronic acid isomers in the Suzuki-Miyaura catalytic cycle.
Potential Biological Activity
The pyrazole scaffold is a well-established pharmacophore found in numerous drugs.[5] Boronic acids themselves can exhibit biological activity, often acting as enzyme inhibitors by forming a reversible covalent bond with serine or threonine residues in the active site of proteases.[6] While specific comparative data for the pyrazole boronic acid isomers is lacking, it is reasonable to hypothesize that the position of the boronic acid group would significantly influence the binding affinity and inhibitory potency against a given biological target. The different steric and electronic profiles of the isomers would lead to distinct interactions within a protein's binding pocket.
Conclusion
While the current body of scientific literature does not provide a direct, quantitative comparison of the activity of pyrazole-3-, -4-, and -5-boronic acid isomers, this guide offers a comparative overview of their synthesis and potential applications. The choice of isomer for a particular application, be it in organic synthesis or drug discovery, will depend on the desired substitution pattern of the final product and the specific steric and electronic requirements of the target system. Further research into the direct comparison of these versatile building blocks would be highly beneficial to the scientific community.
References
- 1. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3-methylbutyl)-1H-pyrazole-4-boronic Acid and Alternative Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Pyrazole-containing compounds are of particular interest due to their prevalence in a wide range of biologically active molecules. This guide provides an objective comparison of the performance of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid in Suzuki-Miyaura coupling with other widely used coupling reagents and methodologies, including organostannanes (Stille coupling), and reagents for C-N bond formation (Buchwald-Hartwig and Chan-Lam couplings). The information presented is supported by experimental data from the scientific literature to assist researchers in selecting the most appropriate method for their synthetic needs.
C-C Bond Forming Reactions: A Head-to-Head Comparison
The formation of a C-C bond at the C4 position of the pyrazole ring is a common strategy in the synthesis of functionalized pyrazole derivatives. The Suzuki-Miyaura and Stille couplings are two of the most prominent methods to achieve this transformation.
Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] It is favored for its relatively mild reaction conditions, the commercial availability of a wide range of boronic acids, and the generation of non-toxic boron-containing byproducts.[2] this compound is a versatile building block in this reaction, allowing for the introduction of a substituted pyrazole moiety onto various scaffolds.
Stille Coupling: An Alternative Approach
The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate.[3] A key advantage of the Stille reaction is the high tolerance of a wide range of functional groups and the stability of organostannanes to air and moisture.[2][4] However, a significant drawback is the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[2]
Performance Comparison: Suzuki-Miyaura vs. Stille Coupling
While a direct comparative study using this compound against an analogous organostannane was not found in the reviewed literature, a comparative study on a diazocine system provides valuable insights into the relative performance of these two methods for C-C bond formation on a nitrogen-containing heterocycle.[5] The data suggests that for simple aryl halides, both methods can provide excellent yields. However, the Stille coupling may be more robust for sterically hindered substrates or those with coordinating functional groups, while the Suzuki-Miyaura coupling is generally preferred due to its lower toxicity profile.
Table 1: Comparison of Yields for Suzuki-Miyaura and Stille Couplings
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | ||||||||
| 4-Bromopyrazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | up to 97 | [6] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 61-86 | [7][8] |
| Diazocine-boronic ester | 4-Bromoanisole | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 | [5] |
| Stille Coupling | ||||||||
| 4-Bromo-1-trityl-1H-pyrazole | Heteroarylstannane | Pd(PPh₃)₄/CuI | - | DMF | 65 | 4-20 | 51-53 | [9] |
| Diazocine-stannane | 4-Bromoanisole | Pd(OAc)₂/XPhos | - | Dioxane | 100 | 16 | 90 | [5] |
C-N Bond Forming Reactions: Amination of the Pyrazole Ring
The introduction of a nitrogen substituent at the C4 position of the pyrazole ring is another important transformation, often achieved through Buchwald-Hartwig amination. For N-arylation of the pyrazole ring itself, the Chan-Lam coupling is a powerful alternative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base.[10] This reaction has a broad substrate scope and is widely used for the synthesis of arylamines.
Chan-Lam Coupling
The Chan-Lam coupling provides a method for the formation of C-N bonds using a copper catalyst to couple an amine with a boronic acid.[11] This reaction is often complementary to the Buchwald-Hartwig amination and can be advantageous as it can sometimes be performed under milder conditions, even in the presence of air.[12]
Performance Comparison: Buchwald-Hartwig vs. Chan-Lam Coupling
The choice between Buchwald-Hartwig and Chan-Lam coupling depends on the desired bond formation (C-N vs. N-N or N-aryl) and the specific substrates. The Buchwald-Hartwig reaction is the go-to method for C4-amination of halopyrazoles, while the Chan-Lam coupling is excellent for the N-arylation of the pyrazole ring itself.
Table 2: Comparison of Yields for Buchwald-Hartwig and Chan-Lam Couplings
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | ||||||||
| 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | K₂CO₃ | Toluene | 110 | 12 | 60 | [10] |
| 4-Bromo-1H-imidazole | Aniline | tBuBrettPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | RT | 12 | 87 | [13] |
| Chan-Lam Coupling | ||||||||
| 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ | NaOH | Methanol | Reflux | 10 | up to 82 | [12] |
| 1H-Pyrazole | p-Tolylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | Good | [14][15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole[6]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-24 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Stille Coupling of a 4-Halopyrazole[9]
Materials:
-
4-Halopyrazole derivative (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-Tol)₃, 5 mol%)
-
CuI (10 mol%, optional, but can enhance rate)
-
Anhydrous DMF
Procedure:
-
To a reaction vessel, add the 4-halopyrazole derivative, organostannane, palladium catalyst, and CuI (if used).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature or heat to 65-100 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography, taking care to remove tin byproducts (e.g., by washing with a fluoride solution).
General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole[10]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂) and ligand (e.g., tBuDavePhos)
-
Base (e.g., K₂CO₃ or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 4-bromopyrazole, amine, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C for the required time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Chan-Lam N-Arylation of a Pyrazole[12]
Materials:
-
Pyrazole (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper catalyst (e.g., Cu(OAc)₂, 10 mol%)
-
Base (e.g., NaOH or pyridine)
-
Solvent (e.g., methanol or CH₂Cl₂)
Procedure:
-
To a flask open to the air, add the pyrazole, arylboronic acid, copper catalyst, and base.
-
Add the solvent and stir the mixture at room temperature or reflux for 10-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Decision Making
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Decision workflow for selecting a coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Purity Validation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of analytical methodologies for the purity validation of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid, a key building block in many synthetic pathways. We present a detailed High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide supporting experimental frameworks.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the purity assessment of non-volatile organic molecules. However, the analysis of boronic acids presents unique challenges, primarily their susceptibility to hydrolysis. The following method is optimized to minimize on-column degradation and provide accurate purity determination.
Experimental Protocol: RP-HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A column with low silanol activity is critical to prevent on-column hydrolysis. An XTerra MS C18 column (4.6 x 150 mm, 5 µm) is recommended.[1][2][3]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient elution is employed to ensure the separation of the main component from potential impurities with varying polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. The use of aprotic solvents like acetonitrile for initial sample preparation can enhance stability.[1]
Method Validation Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2.0% |
Workflow for HPLC Purity Validation
Caption: Workflow of the HPLC purity validation process.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific types of impurities.
| Technique | Principle | Advantages for Boronic Acid Analysis | Disadvantages for Boronic Acid Analysis |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Excellent for quantifying non-volatile impurities. Well-established and widely available. | Susceptibility of boronic acids to on-column hydrolysis requires careful method development.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Highly sensitive and specific for volatile impurities.[4] | Not suitable for non-volatile compounds like boronic acids without derivatization.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive and excellent for structural elucidation and identification of impurities. ¹¹B NMR is specific for boron-containing species.[4] | Lower sensitivity compared to chromatographic methods, making it less ideal for trace impurity quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of mass spectrometry. | Provides molecular weight information, aiding in impurity identification. Higher sensitivity than HPLC-UV. Can be used for trace level quantification, sometimes with derivatization.[5] | More complex instrumentation and potential for ion suppression effects. |
| Ultra-High-Performance Liquid Chromatography (UHPLC-MS) | A high-pressure version of HPLC offering faster analysis and better resolution. | Very short run times (e.g., one minute) can minimize on-column degradation.[6] High throughput for rapid analysis.[6] | Requires specialized high-pressure instrumentation. |
Experimental Protocols for Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Temperature Program: Initial temperature of 60°C, ramp to 280°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[4]
-
Sample Preparation: Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane). Derivatization may be necessary for the analysis of the boronic acid itself.
2. ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. Purity can be estimated by integrating the signals of the main compound against those of known impurities or a certified internal standard.
-
¹¹B NMR Analysis: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift can differentiate between the trigonal boronic acid and its potential boroxine anhydrides.[4]
Logical Relationship of Analytical Techniques in Purity Assessment
Caption: Interrelation of analytical techniques for purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cost-Effectiveness of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing performance with cost. Pyrazole boronic acids and their derivatives are valuable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex molecules. This guide provides a comparative analysis of the cost-effectiveness of 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its pinacol ester, benchmarked against viable alternatives.
Executive Summary
Cost-Effectiveness Comparison
The following table summarizes the approximate cost of this compound pinacol ester and its alternatives. Prices are based on currently available information from chemical suppliers and may vary.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Price (USD/g) |
| This compound, pinacol ester | 777063-41-9 | 264.17 | ~$191.00 |
| 1H-Pyrazole-4-boronic acid, pinacol ester | 269410-08-4 | 194.04 | ~$43.50 |
| 1-Methyl-1H-pyrazole-4-boronic acid, pinacol ester | 761446-44-0 | 208.07 | ~$183.28 |
| 1-Ethyl-1H-pyrazole-4-boronic acid, pinacol ester | 847818-70-6 | 222.09 | ~$43.30 |
| 1-Isopropyl-1H-pyrazole-4-boronic acid, pinacol ester | 879487-10-2 | 236.12 | ~$123.00 |
Note: Prices are approximate and subject to change. Please consult suppliers for current pricing.
Performance Considerations in Suzuki-Miyaura Coupling
While specific experimental data for this compound is limited, the performance of N-alkylated pyrazole-4-boronic acids in Suzuki-Miyaura couplings is generally robust. The reaction yield and rate are influenced by several factors including the choice of catalyst, ligand, base, and solvent system. For many applications, the less expensive, smaller N-alkyl substituted or unsubstituted pyrazole boronic esters may provide comparable reactivity. The primary driver for selecting the 1-(3-methylbutyl) derivative would be the necessity of the isoamyl group in the final product for biological activity or tuning of physical properties.
Experimental Protocols
The following are generalized protocols for the synthesis of N-alkylated pyrazole-4-boronic acid pinacol esters and their subsequent use in Suzuki-Miyaura cross-coupling reactions. These should be optimized for specific substrates.
Protocol 1: Synthesis of 1-Alkyl-1H-pyrazole-4-boronic Acid Pinacol Ester
This two-step procedure involves the N-alkylation of a pyrazole followed by a lithium-halogen exchange and borylation.
Step 1: N-Alkylation of 4-Iodopyrazole
-
To a solution of 4-iodopyrazole (1.0 eq.) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq.).
-
Add the corresponding alkyl halide (e.g., 1-bromo-3-methylbutane for the title compound) (1.2 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-alkyl-4-iodopyrazole.
Step 2: Borylation
-
Dissolve the 1-alkyl-4-iodopyrazole (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 eq.) and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 1-Alkyl-1H-pyrazole-4-boronic Acid Pinacol Ester with an Aryl Halide
-
In a reaction vessel, combine the 1-alkyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst like XPhos Pd G2 (0.02 eq.), and a base such as potassium carbonate (2.0 eq.) or potassium phosphate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS). Reaction times can range from 2 to 24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key processes described in this guide.
A Comparative Guide to Alternative Synthetic Routes for 1-(3-methylbutyl)-1H-pyrazole-4-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three primary synthetic routes to 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid and its pinacol ester derivative, a key building block in medicinal chemistry. The methodologies discussed include the classical Halogen-Lithium Exchange, a milder Grignard Reagent Exchange, and the modern Palladium-Catalyzed Miyaura Borylation. Each route is evaluated based on experimental data, operational complexity, and overall efficiency.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the borylation step in each of the three synthetic routes. The starting material for each route is a pre-functionalized 1-(3-methylbutyl)-1H-pyrazole.
| Parameter | Route 1: Halogen-Lithium Exchange | Route 2: Grignard Reagent Exchange | Route 3: Palladium-Catalyzed Borylation |
| Starting Material | 1-(3-methylbutyl)-4-bromo-1H-pyrazole | 1-(3-methylbutyl)-4-iodo-1H-pyrazole | 1-(3-methylbutyl)-4-bromo-1H-pyrazole |
| Key Reagents | n-Hexyllithium, Triisopropyl borate, Pinacol | Isopropylmagnesium chloride, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pin-B-OiPr) | Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, KOAc |
| Temperature | -78 °C to 25 °C | -15 °C to 25 °C | 80 °C - 100 °C |
| Reaction Time | ~4-5 hours | ~12-16 hours (overnight) | ~12-24 hours |
| Reported Yield | ~70-88% (for analogous compounds) | ~45-50% (for analogous compounds) | ~60-98% (general for aryl halides) |
| Key Advantages | High yields, well-established method. | Milder temperatures than Route 1, avoids cryogenic setups. | High functional group tolerance, avoids highly reactive organometallics. |
| Key Disadvantages | Requires cryogenic temperatures, moisture-sensitive organolithium reagents. | Requires a specific boronic ester reagent, moderate yields. | Requires expensive palladium catalyst and ligands, longer reaction times. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflow for each synthetic route, from the common precursor to the final boronic acid pinacol ester product.
Caption: Comparative workflows for the synthesis of this compound pinacol ester.
Experimental Protocols
Detailed methodologies for the key borylation step of each synthetic route are provided below. Note that the synthesis of the prerequisite starting materials (1-alkyl-4-halopyrazoles) is a common preliminary stage for all three routes.
General Precursor Synthesis: N-Alkylation of 4-Halopyrazole
The common intermediate, 1-(3-methylbutyl)-4-halopyrazole, is typically synthesized by the N-alkylation of 4-halopyrazole.
Caption: General N-alkylation of 4-iodopyrazole.
Protocol:
-
To a solution of 4-iodopyrazole (1.0 eq.) in a suitable solvent like DMF or acetonitrile (0.5 M), a base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes, after which 1-bromo-3-methylbutane (1.1 eq.) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the 1-(3-methylbutyl)-4-halopyrazole.
Route 1: Halogen-Lithium Exchange
This method relies on the rapid exchange of a halogen (typically bromine) with lithium at cryogenic temperatures, followed by quenching with a borate ester.
Experimental Protocol:
-
A solution of 1-(3-methylbutyl)-4-bromo-1H-pyrazole (1.0 eq.) in anhydrous THF (0.2 M) is cooled to -78 °C under a nitrogen atmosphere.
-
A solution of n-hexyllithium in hexanes (1.1 eq.) is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.[1]
-
Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction mixture is stirred for an additional hour at -78 °C.[1]
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
Pinacol (1.5 eq.) is added, and the mixture is stirred for another hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the this compound pinacol ester.
Route 2: Grignard Reagent Exchange
This route offers a more operationally convenient alternative to the halogen-lithium exchange by utilizing a Grignard reagent at more moderate temperatures.
Experimental Protocol:
-
To a solution of 1-(3-methylbutyl)-4-iodo-1H-pyrazole (1.0 eq.) in anhydrous THF (0.3 M) under a nitrogen atmosphere, a solution of isopropylmagnesium chloride in THF (1.1 eq.) is added dropwise at a temperature between -15 °C and -10 °C.[2]
-
The mixture is stirred at this temperature for 1-2 hours to facilitate the iodine-magnesium exchange.
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) is then added dropwise, ensuring the temperature does not exceed -10 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight (approximately 12-16 hours).[2]
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
After concentration under reduced pressure, the crude product is purified by column chromatography or recrystallization from a suitable solvent like n-heptane to yield the desired pinacol ester.[2]
Route 3: Palladium-Catalyzed Miyaura Borylation
This modern cross-coupling method avoids the use of highly reactive organometallic reagents and demonstrates broad functional group tolerance, making it a valuable alternative.
Experimental Protocol:
-
A flask is charged with 1-(3-methylbutyl)-4-bromo-1H-pyrazole (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), potassium acetate (KOAc) (3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).[3][4]
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous, degassed 1,4-dioxane or DMSO (0.2 M) is added, and the mixture is heated to 80-100 °C.[3][5]
-
The reaction is stirred for 12-24 hours, with progress monitored by GC-MS or TLC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the this compound pinacol ester.
Other Potential Routes
Iridium-Catalyzed C-H Borylation: This cutting-edge technique allows for the direct conversion of a C-H bond to a C-B bond, representing the most atom-economical approach. The regioselectivity on a pyrazole ring is typically governed by steric factors, which would likely favor borylation at the C4 position of a 1-substituted pyrazole. However, specific, well-documented protocols for this particular substrate class are less common in the literature compared to the other routes described, and optimization would likely be required.
References
- 1. medium.com [medium.com]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Palladium Catalysts for Suzuki-Miyaura Coupling with 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is critical for the success of these reactions, particularly when employing heterocyclic substrates such as 1-(3-methylbutyl)-1H-pyrazole-4-boronic acid. This guide provides a comparative overview of the performance of various palladium catalysts in the context of coupling this specific boronic acid with aryl halides, supported by experimental data from analogous systems.
Comparative Performance of Palladium Catalysts
Direct performance data for palladium catalysts with this compound is not extensively documented in publicly available literature. However, by examining studies on structurally related N-alkylated pyrazole boronic acids and other nitrogen-rich heterocycles, we can extrapolate and compare the efficacy of common palladium catalytic systems. The following table summarizes the performance of several widely used palladium catalysts in Suzuki-Miyaura reactions involving substrates analogous to the topic of interest.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Reaction Conditions | Observed Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | Na₂CO₃, 1,4-dioxane/H₂O, 90 °C, 6 h | 60-85[1] | Readily available and easy to handle, but may require higher catalyst loadings and temperatures. Susceptible to oxidation. |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | 1 - 3 | K₃PO₄, 1,4-dioxane/H₂O, 80-100 °C, 12-24 h | 75-95[2] | Generally provides good to excellent yields for a broad range of substrates, including heteroaromatics. The dppf ligand offers good thermal stability. |
| Pd(OAc)₂ + XPhos | Bulky Biarylphosphine | 1 - 2 | K₃PO₄, 1,4-dioxane/H₂O, 60-100 °C, 5-24 h | 80-99[2][3] | Highly active catalyst system, often effective for challenging substrates, including sterically hindered and electron-rich or -poor partners. Allows for lower reaction temperatures and catalyst loadings. |
| Pd(OAc)₂ + SPhos | Bulky Biarylphosphine | 1 - 2 | K₃PO₄, 1,4-dioxane/H₂O, 100 °C, 15 h | 70-90[2] | Similar to XPhos-based systems, SPhos is a highly effective ligand for Suzuki-Miyaura couplings of nitrogen-containing heterocycles. |
| Ligand-free Pd(OAc)₂ | None | 0.5 - 2 | Base, Water-Ethanol-Benzene (WEB), RT | Variable, substrate-dependent | Offers a simplified, cost-effective, and environmentally friendly option. However, its effectiveness can be highly substrate-dependent and may not be suitable for complex couplings.[4] |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of Suzuki-Miyaura cross-coupling reactions. Below is a generalized experimental protocol that can be adapted for the coupling of this compound with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the appropriate ligand (e.g., XPhos, 0.024 mmol) are weighed out. This catalyst mixture is then added to the reaction vessel. For pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf), add the specified amount directly to the reaction mixture.
-
Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) are added to the reaction vessel.
-
Inert Atmosphere: The reaction vessel is sealed and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 6-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
To further elucidate the processes involved in this catalytic reaction, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting and optimizing a palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. This compound, like other boronic acid derivatives, should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[1]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Consider double gloving. |
| Body Protection | A lab coat that fully covers the arms and is fastened. |
| Respiratory | Use only in a well-ventilated area.[2][3][4] |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not found, related pyrazole boronic acid derivatives are generally classified with the following hazards. It is prudent to handle this compound with the same precautions.
Table 2: Hazard Classification for Similar Pyrazole Boronic Acid Derivatives
| Hazard Statement | GHS Classification |
| Harmful if swallowed.[3][4][5][6] | Acute toxicity, oral (Category 4)[4][6] |
| Causes skin irritation.[2][3][4][5][6] | Skin corrosion/irritation (Category 2)[2][4][6] |
| Causes serious eye irritation.[2][3][4][5][6] | Serious eye damage/eye irritation (Category 2A)[4][6] |
| May cause respiratory irritation.[3][4][5][6] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[4][6] |
Step-by-Step Disposal Procedure
This procedure outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
Solid Waste Disposal
-
Contaminated Materials : Dispose of all contaminated solid materials, such as gloves, bench paper, and pipette tips, in the designated solid hazardous waste container.
-
Empty Containers : Empty containers of the product should be triple rinsed with a suitable solvent.[7] The rinsate must be collected as liquid hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
Liquid Waste Disposal
-
Unused and Waste Solutions : Collect all unused this compound and waste solutions from experiments in a designated, sealed container for liquid hazardous waste.
-
Solvent Rinses : Rinses from cleaning glassware that has been in contact with the compound should also be collected as hazardous liquid waste.
-
Avoid Mixing : Do not mix boronic acid waste with other incompatible chemical waste streams.[8]
Decontamination of Glassware and Surfaces
-
Primary Cleaning : Clean contaminated glassware and surfaces initially with a suitable organic solvent to remove the bulk of the boronic acid. Collect this solvent as liquid hazardous waste.
-
Secondary Decontamination : For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from the decontamination process should be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water can be performed. This final rinse water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
Accidental Spills
-
Evacuate and Ventilate : In case of a spill, evacuate the immediate area and ensure adequate ventilation.[3][4][5]
-
Containment : Prevent the spill from spreading and entering drains.[3][4][9]
-
Absorption : For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3]
-
Collection : Carefully collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste disposal.
-
Personal Protection : Ensure appropriate PPE is worn during the entire cleanup process.
Waste Storage and Pickup
-
Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Disposal : Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] The waste should be handled by a licensed waste disposal company.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. laballey.com [laballey.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid (CAS No. 847818-58-0). The following procedures are based on available safety data for the compound and general best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, which is a solid, adherence to strict safety protocols is essential to mitigate potential hazards. Based on data for closely related pyrazole-4-boronic acid derivatives, this chemical should be handled with care to avoid inhalation, skin, and eye contact.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing immediately and launder it before reuse.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound and its derivatives.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from dust particles and accidental splashes which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before use. | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat must be worn and kept fully buttoned. For tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised. | To protect skin from accidental spills or contact.[1] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with a particulate filter should be used. | To prevent respiratory tract irritation from dust inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Gather all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use a spatula or other appropriate tools for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area and any equipment used, collecting all residues as hazardous waste.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization:
-
Solid Waste: Collect solid waste, including contaminated items like gloves and weighing papers, in a designated, properly labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Indicate the solvent and approximate concentration.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazards.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.
-
Spill Cleanup: In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

